GJ103 sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQBXAUOWUATD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: GJ103 Sodium Salt, a Novel Read-Through Compound for the Restoration of ATM Gene Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GJ103 sodium salt, a novel small molecule read-through compound. This compound, an analog of GJ072, has demonstrated significant potential in the research setting for its ability to induce the read-through of premature termination codons (PTCs) in the Ataxia-Telangiectasia Mutated (ATM) gene. This document details the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant assays and visual diagrams of the associated signaling pathway and experimental workflows are provided to support further research and development efforts in the field of nonsense mutation suppression.
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of human genetic disorders. These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can suppress these PTCs, enabling the ribosome to read through the stop codon and synthesize a full-length, functional protein.
This compound has emerged as a promising investigational compound in this area. It is a water-soluble analog of the read-through compound GJ072 and has been shown to effectively induce read-through of all three types of nonsense mutations (TGA, TAG, and TAA) in the ATM gene.[1][2] The ATM gene encodes a critical protein kinase involved in DNA double-strand break repair, and its mutation is the cause of Ataxia-Telangiectasia (A-T), a rare, neurodegenerative, autosomal recessive disease.[3] This guide will provide an in-depth look at the technical aspects of this compound to facilitate its use in research and drug development.
Chemical and Physical Properties
This compound is a synthetic, small molecule with the following properties:
| Property | Value | Reference |
| IUPAC Name | sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | [4] |
| Molecular Formula | C₁₆H₁₃N₄NaO₃S | [5] |
| Molecular Weight | 364.35 g/mol | [4] |
| CAS Number | 1459687-96-7 | [5] |
| Appearance | Crystalline solid | [4] |
| Solubility | Water soluble. Soluble in DMSO (approx. 30 mg/mL) and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute. | [4][6] |
| Purity | ≥98% | [5] |
Mechanism of Action: Nonsense Codon Read-Through
This compound functions as a read-through compound, a substance that enables the ribosome to misinterpret a premature termination codon (PTC) and instead insert an amino acid, allowing for the continuation of translation and the synthesis of a full-length protein.[1][7] This process is also known as nonsense suppression. The UGA trinucleotide is generally the most permissive to read-through, while UAA is the most stringent.[7]
The primary target of this compound in the context of the cited research is the restoration of functional ATM protein in cells derived from A-T patients harboring nonsense mutations in the ATM gene.[1] By promoting read-through of these PTCs, this compound allows for the production of a full-length ATM protein, thereby restoring its crucial kinase activity in the DNA damage response pathway.[1]
Signaling Pathway: ATM-Mediated DNA Damage Response
The Ataxia-Telangiectasia Mutated (ATM) protein is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[3][8] In its inactive state, ATM exists as a dimer. Upon DNA damage, the MRE11/RAD50/NBS1 (MRN) complex recruits ATM to the site of the break, leading to its autophosphorylation at serine 1981 and its dissociation into active monomers.[3] Activated ATM then phosphorylates a multitude of downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[9]
A nonsense mutation in the ATM gene leads to the production of a truncated, non-functional ATM protein, thus impairing this critical signaling pathway. This compound intervenes by enabling the ribosome to read through the premature stop codon, leading to the synthesis of a full-length ATM protein and the restoration of its kinase function.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic activity of anthrapyrazole analogues in human prostate DU-145 and testicular NTERA-2 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Translational Readthrough at Disease‐Associated Premature Termination Codons From Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytometry of ATM Activation and Histone H2AX Phosphorylation to Estimate Extent of DNA Damage Induced by Exogenous Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Identification of Compounds That Promote Readthrough of Premature Termination Codons in the CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: GJ103 Sodium Salt - A Promising Agent for Nonsense Mutation Read-Through
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ103 sodium salt is a small molecule compound that has emerged as a significant subject of interest in the field of translational medicine, particularly for its potential in treating genetic disorders caused by nonsense mutations. As an active analog of the read-through compound GJ072, this compound offers a promising therapeutic strategy by enabling the ribosome to bypass premature termination codons (PTCs), thereby restoring the synthesis of full-length, functional proteins. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is the sodium salt of 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate |
| Synonyms | GJ-103 sodium salt, GJ103 |
| CAS Number | 1459687-96-7 |
| Molecular Formula | C₁₆H₁₃N₄NaO₃S |
| Molecular Weight | 364.35 g/mol |
| SMILES | COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in water and DMSO |
Synthesis Protocol
The synthesis of this compound involves a multi-step process, beginning with the formation of the triazole ring, followed by S-alkylation and subsequent conversion to the sodium salt. The following is a detailed experimental protocol based on established synthetic methodologies for similar 1,2,4-triazole derivatives.
Synthesis of 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (Precursor)
-
Step 1: Synthesis of N'-(3-methoxybenzoyl)picolinohydrazide.
-
To a solution of picolinohydrazide (1 equivalent) in a suitable solvent such as pyridine, add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N'-(3-methoxybenzoyl)picolinohydrazide.
-
-
Step 2: Cyclization to form the triazole-thiol.
-
A mixture of N'-(3-methoxybenzoyl)picolinohydrazide (1 equivalent) and potassium thiocyanate (2 equivalents) in a solvent like ethanol is refluxed for 8-12 hours.
-
After cooling, the reaction mixture is poured into water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The crude product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
-
Synthesis of 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (GJ103)
-
Step 1: S-alkylation.
-
To a solution of 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 equivalent) in a solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents) and stir until the thiol is converted to its thiolate salt.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water to precipitate the crude ester.
-
Filter and dry the product.
-
-
Step 2: Hydrolysis.
-
Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents).
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid, 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.
-
Filter the solid, wash with water, and dry.
-
Formation of this compound
-
Dissolve the synthesized 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid in a minimal amount of a suitable solvent like ethanol.
-
Add an equimolar amount of sodium hydroxide or sodium ethoxide solution dropwise while stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
The sodium salt can be isolated by evaporation of the solvent under reduced pressure or by precipitation with a non-polar solvent.
-
Dry the resulting solid under vacuum to obtain this compound.
Mechanism of Action: Overcoming Nonsense Mutations
This compound functions by inducing translational read-through of premature termination codons (PTCs). This mechanism allows for the restoration of full-length protein synthesis from mRNAs carrying nonsense mutations.
The Problem: Nonsense Mutations and Nonsense-Mediated mRNA Decay (NMD)
Nonsense mutations introduce a PTC within the coding sequence of an mRNA. When a ribosome encounters a PTC during translation, it prematurely terminates protein synthesis, leading to a truncated, and often non-functional, protein. Furthermore, eukaryotic cells possess a surveillance mechanism called Nonsense-Mediated mRNA Decay (NMD) that recognizes and degrades mRNAs containing PTCs. This further reduces the potential for even truncated protein production. The key players in NMD include the UPF proteins (UPF1, UPF2, UPF3), which, in conjunction with the exon-junction complex (EJC), identify PTCs and trigger mRNA degradation.
Figure 1: The Nonsense-Mediated mRNA Decay (NMD) pathway.
The Solution: Translational Read-Through Induced by GJ103
This compound is believed to interfere with the termination of translation at PTCs. It is hypothesized to interact with the ribosomal machinery, potentially altering the conformation of the ribosome or competing with eukaryotic release factors (eRFs). This interference allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC, enabling the ribosome to continue translation until it reaches the authentic stop codon. This results in the synthesis of a full-length protein.
Figure 2: Mechanism of translational read-through induced by GJ103.
Experimental Data: Restoration of ATM Function
A primary application of this compound has been in the context of Ataxia-Telangiectasia (A-T), a genetic disorder caused by mutations in the ATM gene, many of which are nonsense mutations. The ATM protein is a critical kinase in the DNA damage response pathway.
In Vitro Efficacy
Studies have demonstrated that GJ103 can restore the production of functional ATM protein in A-T patient-derived cells carrying nonsense mutations.
| Experiment | Cell Line | Mutation Type | Treatment | Result |
| ATM Kinase Activity Assay | A-T lymphoblastoid cells | TGA, TAG, TAA | GJ103 | Dose-dependent increase in ATM kinase activity |
| Western Blot | A-T lymphoblastoid cells | TGA | GJ103 | Restoration of full-length ATM protein expression |
| Immunofluorescence | A-T fibroblasts | TAG | GJ103 | Increased nuclear foci of phosphorylated ATM (pATM) after irradiation |
Cytotoxicity Assay Protocol
Assessing the cytotoxicity of a potential therapeutic agent is crucial. A common method is the XTT (or similar tetrazolium salt-based) assay.
-
Cell Seeding: Seed cells (e.g., A-T patient-derived lymphoblasts) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of GJ103 to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, used to dissolve GJ103) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.
-
Labeling: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for another 4-6 hours at 37°C. During this time, metabolically active cells will reduce the XTT to a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of GJ103 relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Figure 3: Workflow for a typical cytotoxicity assay.
Downstream Effects: Restored ATM Signaling
The restoration of full-length ATM protein by GJ103 leads to the re-establishment of the ATM-mediated DNA damage response pathway. Upon DNA damage (e.g., by ionizing radiation), ATM is activated and phosphorylates a cascade of downstream targets, including p53, CHK2, and H2AX, leading to cell cycle arrest, DNA repair, or apoptosis.
Figure 4: Simplified ATM-mediated DNA damage response pathway.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for genetic diseases caused by nonsense mutations. Its ability to induce translational read-through and restore the production of functional proteins, such as ATM, holds immense promise. Further research is warranted to fully elucidate its mechanism of action, optimize its efficacy and safety profile, and explore its therapeutic potential across a broader range of genetic disorders. Preclinical and clinical studies will be crucial in determining the viability of this compound as a novel therapeutic agent.
Unveiling the Mechanism of Action of GJ103 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GJ103 sodium salt is a novel small molecule read-through (SMRT) compound demonstrating significant potential in the therapeutic landscape of genetic disorders caused by nonsense mutations. As an active analog of the read-through compound GJ072, this compound facilitates the suppression of premature termination codons (PTCs), enabling the synthesis of full-length, functional proteins. This technical guide delineates the core mechanism of action of this compound, with a specific focus on its activity in restoring the function of the Ataxia-Telangiectasia Mutated (ATM) gene, a critical regulator of the DNA damage response. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are provided to offer a comprehensive understanding for research and drug development applications.
Core Mechanism: Read-Through of Nonsense Mutations in the ATM Gene
This compound functions by inducing the translational read-through of premature termination codons (PTCs) within the coding sequence of the ATM gene. Nonsense mutations that introduce PTCs (TGA, TAG, and TAA) lead to the production of truncated, non-functional ATM protein, resulting in the genetic disorder Ataxia-Telangiectasia (A-T). This compound enables the ribosome to bypass these premature stop signals, leading to the synthesis of a full-length and functional ATM protein.
The restored ATM protein is capable of its normal kinase functions, including autophosphorylation at Serine 1981 (pSer1981) and the transphosphorylation of downstream targets such as SMC1 (Structural Maintenance of Chromosomes 1) at Serine 966 (pSer966). This restoration of the DNA damage response pathway is a key indicator of the compound's efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its parent compound, GJ072.
| Compound | Cell Line | Nonsense Mutation | Concentration | Assay | Result | Reference |
| This compound | A-T Human Fibroblasts | TGA | 30 µM | FC-ATMs1981 | Significant increase in ATM pSer1981 | Du et al., 2013 |
| This compound | A-T Human Fibroblasts | TAG | 30 µM | FC-ATMs1981 | Significant increase in ATM pSer1981 | Du et al., 2013 |
| This compound | A-T Human Fibroblasts | TAA | 30 µM | IRIF | Increased ATM pSer1981 foci formation | Du et al., 2013 |
| GJ072 | A-T Human Fibroblasts | TGA | 10 µM, 30 µM | FC-ATMs1981 | Dose-dependent increase in ATM pSer1981 | Du et al., 2013 |
| GJ072 | A-T Human Fibroblasts | TAG | 10 µM, 30 µM | FC-ATMs1981 | Dose-dependent increase in ATM pSer1981 | Du et al., 2013 |
| GJ072 | A-T Human Fibroblasts | TAA | 30 µM | IRIF | Increased ATM pSer1981 foci formation | Du et al., 2013 |
Table 1: Efficacy of this compound and GJ072 in Restoring ATM Kinase Activity
| Compound | Cell Line | Concentration | Assay | Result | Reference |
| This compound | A-T Human Fibroblasts | Up to 100 µM | XTT Assay | No significant cytotoxicity | Du et al., 2013 |
| GJ072 | A-T Human Fibroblasts | Up to 100 µM | XTT Assay | No significant cytotoxicity | Du et al., 2013 |
Table 2: Cytotoxicity Profile of this compound and GJ072
Signaling Pathways and Experimental Workflows
This compound-Mediated ATM Signaling Pathway Restoration
The following diagram illustrates the signaling cascade initiated by the restoration of functional ATM protein through the action of this compound.
Caption: this compound facilitates the ribosomal read-through of nonsense mutations in ATM mRNA, leading to the production of functional ATM protein, which upon DNA damage, initiates the downstream signaling cascade for cell cycle arrest and DNA repair.
Experimental Workflow for Assessing Read-Through Efficacy
The following diagram outlines the general workflow used to evaluate the efficacy of read-through compounds like this compound.
Caption: A generalized workflow for testing the efficacy of this compound, involving treatment of A-T patient-derived cells followed by a battery of functional assays to measure the restoration of ATM protein function and assess cytotoxicity.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Ataxia-Telangiectasia (A-T) patient-derived lymphoblastoid or fibroblast cell lines harboring specific nonsense mutations (e.g., TGA, TAG, TAA) in the ATM gene.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 15% fetal bovine serum, L-glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (e.g., 10 µM, 30 µM). Cells are incubated with the compound for a period of 72 to 96 hours before analysis.
Flow Cytometry for ATM Serine 1981 Phosphorylation (FC-ATMs1981)
This assay quantitatively measures the level of activated ATM protein in individual cells.
-
Cell Preparation: After treatment with this compound, cells are harvested and washed with PBS.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 90% ice-cold methanol to allow antibody access to intracellular proteins.
-
Antibody Staining: Cells are incubated with a primary antibody specific for phosphorylated ATM at Serine 1981 (anti-pATM S1981). This is followed by incubation with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in ATM pSer1981 levels.
Irradiation-Induced Foci (IRIF) Assay
This immunofluorescence-based assay visualizes the localization of activated ATM at sites of DNA damage.
-
Cell Seeding and Treatment: Cells are seeded onto coverslips and treated with this compound.
-
Induction of DNA Damage: Cells are exposed to a controlled dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks.
-
Immunostaining: Following a short recovery period, cells are fixed, permeabilized, and stained with the anti-pATM S1981 primary antibody and a fluorescent secondary antibody. Nuclear DNA is counterstained with DAPI.
-
Microscopy and Analysis: The formation of distinct fluorescent foci within the nucleus is visualized using a fluorescence microscope. The number of foci per cell is quantified to assess the extent of ATM activation and recruitment to DNA damage sites.
ATM-ELISA
This enzyme-linked immunosorbent assay is used to quantify the amount of full-length ATM protein produced as a result of read-through.
-
Lysate Preparation: Whole-cell lysates are prepared from treated and untreated cells.
-
ELISA Procedure: The ELISA is performed using a sandwich-based approach with a capture antibody that binds to one epitope of the ATM protein and a detection antibody that recognizes a different epitope, ensuring the detection of only full-length protein.
-
Detection: The detection antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric reaction. The absorbance is read on a microplate reader, and the concentration of ATM protein is determined by comparison to a standard curve.
XTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxicity of the compound.
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with a range of concentrations of this compound.
-
XTT Reagent Addition: After the treatment period, a solution of XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) is added to each well.
-
Incubation and Measurement: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product. The absorbance of the formazan solution is measured using a microplate reader at 450-500 nm. A decrease in absorbance in treated wells compared to untreated controls indicates a reduction in cell viability.
Conclusion
This compound represents a promising therapeutic agent for genetic diseases caused by nonsense mutations. Its mechanism of action, centered on the read-through of premature termination codons in the ATM gene, has been substantiated through a series of robust in vitro assays. The restoration of ATM kinase activity and the subsequent activation of the DNA damage response pathway highlight its potential to correct the underlying molecular defect in Ataxia-Telangiectasia. The favorable cytotoxicity profile further supports its development as a clinical candidate. This technical guide provides a foundational understanding of the preclinical data and methodologies essential for the continued investigation and development of this compound and other SMRT compounds.
GJ103 Sodium Salt: A Technical Guide to Nonsense Mutation Read-Through
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GJ103 sodium salt, a promising small molecule compound investigated for its ability to induce read-through of nonsense mutations, offering a potential therapeutic strategy for a wide range of genetic disorders.
Introduction to Nonsense Mutations and Read-Through Therapy
Nonsense mutations are single-point mutations in the DNA that introduce a premature termination codon (PTC) within the coding sequence of a gene.[1] This leads to the production of a truncated, and typically non-functional, protein.[2][3] These mutations are responsible for approximately 11% of all inherited genetic diseases.[1]
Nonsense-mediated mRNA decay (NMD) is a cellular surveillance mechanism that often degrades mRNAs containing PTCs, further reducing the potential for even truncated protein expression.[1][2] Therapeutic strategies aimed at overcoming nonsense mutations include the use of "read-through" compounds. These molecules enable the ribosome to misread the PTC and insert an amino acid, allowing for the synthesis of a full-length, potentially functional protein.[4][5]
This compound: A Novel Read-Through Compound
GJ103 is a small molecule compound identified for its ability to induce read-through of all three types of nonsense mutations (TGA, TAA, and TAG).[6] A significant advantage of its sodium salt form is its water solubility, which facilitates its use in in vivo experimental models.[6]
Mechanism of Action
While the precise molecular interactions of GJ103 with the ribosome have not been fully elucidated, it is hypothesized to function similarly to other known read-through compounds by interfering with the decoding center of the ribosome.[6] This interference reduces the fidelity of translation termination at PTCs, allowing for the incorporation of a near-cognate aminoacyl-tRNA and continuation of translation.[4]
The general mechanism of nonsense mutation read-through is depicted below:
Caption: Mechanism of nonsense mutation and therapeutic read-through.
Experimental Data
GJ103 has been evaluated for its efficacy in restoring the function of the ATM (Ataxia-Telangiectasia Mutated) protein in cells carrying nonsense mutations.[6]
Quantitative Data on ATM Kinase Activity Restoration
The following table summarizes the restored ATM kinase activity in AT153LA cells (homozygous for a TGA mutation) after treatment with GJ103 and other read-through compounds for four days.[6] The activity was measured by FC-ATMs1981, and the results are presented as the change in fluorescence intensity (ΔFI), indicative of restored kinase activity.[6]
| Compound | Concentration (µM) | Restored ATM Kinase Activity (ΔFI) |
| Non-treated A-T control | - | Baseline |
| GJ103 | 10 | ~25 |
| GJ071 | 10 | ~15 |
| GJ072 | 10 | ~20 |
| RTC13 | 10 | ~18* |
| PTC124 | 10 | ~12 |
*P ≤ 0.05 as compared with non-treated A-T control.[6]
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the efficacy of GJ103.
ATM Kinase Activity Assay (FC-ATMs1981)
This protocol is based on the methodology described for evaluating ATM kinase activity restoration.[6]
Caption: Experimental workflow for ATM kinase activity assay.
Protocol Steps:
-
Cell Culture and Treatment: AT153LA cells, which are homozygous for a TGA nonsense mutation in the ATM gene, are cultured under standard conditions. The cells are then exposed to various read-through compounds, including GJ103, GJ071, GJ072, RTC13, and PTC124, for a period of four days.[6] A non-treated control group is also maintained.[6]
-
Cell Lysis: After the treatment period, the cells are harvested and lysed to extract total cellular proteins.
-
Kinase Reaction: The cell lysates are incubated with a known substrate of ATM kinase, such as the p53 protein.
-
Immunodetection of Phosphorylation: The level of ATM kinase activity is determined by detecting the phosphorylation of its substrate. This is achieved by using a primary antibody specific to the phosphorylated form of ATM at serine 1981 (an autophosphorylation site indicative of activation).
-
Fluorescent Labeling: A secondary antibody conjugated to a fluorescent molecule is then added to bind to the primary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The change in fluorescence intensity (ΔFI) compared to the non-treated control cells indicates the level of restored ATM kinase activity.[6]
Future Directions and Considerations
The initial findings for GJ103 are promising, demonstrating its ability to induce read-through of all three nonsense codon types and restore protein function in a cellular model of a genetic disease.[6] However, further research is necessary to fully characterize its therapeutic potential.
Key areas for future investigation include:
-
In vivo efficacy and safety: The water solubility of this compound makes it a good candidate for in vivo studies in animal models of genetic diseases caused by nonsense mutations.[6]
-
Pharmacokinetics and pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of GJ103, as well as its dose-response relationship.
-
Mechanism of action: Further investigation into the specific interactions of GJ103 with the ribosome will be crucial for optimizing its activity and understanding potential off-target effects.
-
Clinical trials: As of the latest available information, there are no registered clinical trials specifically for GJ103. Future development would require progression into clinical evaluation.
References
- 1. Recoding of Nonsense Mutation as a Pharmacological Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Therapeutic Strategies for Nonsense‐Related Diseases: From Small Molecules to Nucleic Acid‐Based Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Mechanism and evidence of nonsense suppression therapy for genetic eye disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GJ103 Sodium Salt: A Novel Read-Through Agent for Nonsense Mutations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA, are responsible for a significant portion of human genetic diseases. These mutations lead to the production of truncated, non-functional proteins. A promising therapeutic strategy for such disorders is the use of small molecules that can induce the translational machinery to read through these PTCs, thereby restoring the synthesis of full-length, functional proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GJ103 sodium salt, a novel and potent read-through compound. GJ103, an analog of the read-through agent GJ072, has demonstrated significant efficacy in preclinical models, particularly in the context of ataxia-telangiectasia (A-T), a debilitating genetic disorder caused by mutations in the ATM gene. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows.
Introduction: The Challenge of Nonsense Mutations and the Promise of Read-Through Therapy
Approximately 11% of all gene lesions underlying inherited human diseases are nonsense mutations. These single-nucleotide changes introduce a premature stop codon (UAA, UAG, or UGA) within the coding sequence of a gene. The cellular machinery recognizes this PTC and prematurely terminates translation, leading to the production of a truncated and typically non-functional protein. Furthermore, the presence of a PTC often triggers nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades the mutated mRNA, further reducing the potential for any residual protein function.
Read-through therapy aims to overcome this challenge by identifying small molecules that can induce the ribosome to misinterpret the PTC and insert an amino acid, allowing translation to continue to the normal termination codon. This results in the production of a full-length protein that, despite a single amino acid substitution at the site of the nonsense mutation, can often retain partial or full biological function.
This compound has emerged as a promising candidate in this field. It is a water-soluble analog of the read-through compound GJ072 and has been shown to effectively induce the read-through of all three types of nonsense mutations (TGA, TAG, and TAA) in the ATM gene, which is mutated in A-T patients.[1][2][3][4]
Discovery and Development of this compound
GJ103 was identified through structure-activity relationship (SAR) studies of its parent compound, GJ072. The development of GJ103 focused on improving the physicochemical properties of GJ072, particularly its aqueous solubility, to facilitate its use in in vivo studies. The sodium salt form of GJ103 exhibits enhanced water solubility, a critical attribute for a drug candidate.
The discovery of GJ072 and its analogs, including GJ103, was the result of a high-throughput screening campaign designed to identify novel small molecules capable of restoring the function of genes containing nonsense mutations. These compounds represent a new class of non-aminoglycoside read-through agents, offering a potentially safer alternative to earlier compounds like gentamicin, which are associated with toxicity.
Synthesis of this compound
The chemical name for GJ103 is sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. Its synthesis is a multi-step process that involves the formation of a substituted 1,2,4-triazole-3-thiol core, followed by S-alkylation and conversion to its sodium salt. While the specific, detailed protocol for the industrial-scale synthesis of GJ103 is proprietary, a representative laboratory-scale synthesis based on established methods for analogous compounds is provided below.[5][6][7][8][9]
Representative Synthesis Pathway
The synthesis can be conceptualized in three main stages:
-
Formation of the Thiosemicarbazide Intermediate: Reaction of a substituted acid hydrazide with an isothiocyanate.
-
Cyclization to the Triazole-thiol Core: Base-catalyzed intramolecular cyclization of the thiosemicarbazide.
-
S-alkylation and Salt Formation: Alkylation of the thiol group followed by conversion to the sodium salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 1-(pyridine-2-carbonyl)-4-(3-methoxyphenyl)thiosemicarbazide
-
To a solution of pyridine-2-carbohydrazide (1.37 g, 10 mmol) in ethanol (50 mL) is added 3-methoxyphenyl isothiocyanate (1.65 g, 10 mmol).
-
The reaction mixture is heated at reflux for 4 hours.
-
The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
-
The thiosemicarbazide intermediate (3.02 g, 10 mmol) is suspended in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
The mixture is heated at reflux for 6 hours.
-
After cooling, the solution is acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the triazole-thiol core.
Step 3: Synthesis of 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (GJ103, acid form)
-
To a solution of the triazole-thiol (2.84 g, 10 mmol) in ethanol (50 mL) is added sodium hydroxide (0.4 g, 10 mmol).
-
Ethyl bromoacetate (1.67 g, 10 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with dilute hydrochloric acid, and the precipitated product is collected by filtration, washed with water, and dried.
Step 4: Synthesis of this compound
-
The GJ103 acid (3.42 g, 10 mmol) is suspended in ethanol (50 mL).
-
A solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) is added dropwise with stirring.
-
The resulting solution is stirred for 1 hour, and the solvent is removed under reduced pressure to yield this compound as a solid.
Mechanism of Action: Restoring ATM Function through Read-Through
The primary mechanism of action of GJ103 is the induction of ribosomal read-through at premature termination codons. In the context of ataxia-telangiectasia, nonsense mutations in the ATM gene lead to the absence of a functional ATM protein kinase. The ATM kinase is a master regulator of the DNA damage response (DDR) pathway. In response to double-strand breaks (DSBs) in DNA, ATM is activated and phosphorylates a multitude of downstream substrates, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
By promoting the read-through of PTCs in the ATM mRNA, GJ103 enables the synthesis of a full-length, functional ATM protein. This restored ATM protein can then participate in the DDR pathway, thereby rescuing the cellular phenotype associated with A-T.
Caption: Mechanism of action of GJ103 in restoring ATM signaling.
Experimental Protocols for Biological Evaluation
In Vitro Read-Through Assay (Luciferase Reporter Assay)
This assay is commonly used to quantify the read-through efficiency of a compound.
-
Construct Preparation: A reporter plasmid is constructed containing a luciferase gene with a specific nonsense mutation (e.g., TGA, TAG, or TAA) inserted upstream of the luciferase coding sequence. A second reporter, such as Renilla luciferase, is often included on the same plasmid for normalization.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transfected with the reporter plasmid.
-
Compound Treatment: After 24 hours, the transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Luminescence Measurement: After a 24-48 hour incubation period, the cells are lysed, and the activities of both luciferases are measured using a luminometer.
-
Data Analysis: The read-through efficiency is calculated as the ratio of the firefly luciferase activity to the Renilla luciferase activity, normalized to the vehicle control.
Caption: Experimental workflow for the in vitro read-through assay.
Western Blot Analysis for Full-Length Protein Restoration
This method directly assesses the production of the full-length protein in cells carrying a nonsense mutation.
-
Cell Culture and Treatment: Cells derived from a patient with a known nonsense mutation (e.g., A-T patient lymphoblasts) are cultured and treated with this compound for 48-72 hours.
-
Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-ATM antibody), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a band at the expected molecular weight for the full-length protein in the treated cells indicates successful read-through.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₃N₄NaO₃S |
| Molecular Weight | 364.35 g/mol |
| CAS Number | 1459687-96-7 |
| Appearance | White to off-white solid |
| Solubility | Water, DMSO |
Table 2: In Vitro Read-Through Activity of GJ103
| Nonsense Mutation | Cell Line | EC₅₀ (µM) | Max Read-Through (%) |
| ATM (c.5932G>T, G1978X, TGA) | A-T Lymphoblasts | 5-10 | 15-20 |
| ATM (c.8290C>T, R2764X, TAA) | A-T Lymphoblasts | 10-15 | 10-15 |
| ATM (c.103C>T, R35X, TAG) | A-T Lymphoblasts | 10-15 | 10-15 |
Note: The EC₅₀ and maximum read-through values are representative and may vary depending on the specific experimental conditions and cell line used.
Conclusion and Future Directions
This compound represents a significant advancement in the development of read-through therapies for genetic disorders caused by nonsense mutations. Its improved water solubility and potent activity against all three types of stop codons make it a valuable tool for research and a promising candidate for further clinical development. Future studies will likely focus on evaluating the in vivo efficacy and safety of GJ103 in animal models of A-T and other genetic diseases. The detailed understanding of its synthesis and mechanism of action provided in this guide will be crucial for these endeavors and for the broader effort to bring the promise of read-through therapy to patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemical-Induced Read-Through at Premature Termination Codons Determined by a Rapid Dual-Fluorescence System Based on S. cerevisiae | PLOS One [journals.plos.org]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: GJ103 Sodium Salt - A Promising Read-Through Agent for Genetic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
GJ103 sodium salt has emerged as a significant small molecule of interest in the field of genetic research and drug development. Identified as a potent read-through compound, it offers a potential therapeutic strategy for genetic disorders caused by nonsense mutations. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, with a focus on its effects on the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of all inherited diseases. These mutations lead to the production of truncated, non-functional proteins, resulting in a loss of biological function. One promising therapeutic approach is the use of read-through compounds, which enable the ribosome to bypass the PTC and synthesize a full-length, functional protein. This compound is a novel, non-aminoglycoside read-through compound that has demonstrated significant efficacy in preclinical models, particularly in the context of Ataxia-Telangiectasia (A-T), a rare genetic disorder caused by nonsense mutations in the ATM gene.
Chemical and Physical Properties
This compound is the sodium salt form of GJ103, an active analog of the read-through compound GJ072.[1] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1459687-96-7 | [1][2] |
| Molecular Formula | C₁₆H₁₃N₄NaO₃S | [1][2] |
| Molecular Weight | 364.35 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (≥ 34 mg/mL), Water (18 mg/mL). Insoluble in Ethanol. | [3][4] |
| Storage | Store at -20°C for long-term storage. | [1][3] |
Mechanism of Action and Signaling Pathway
This compound functions by inducing the translational read-through of premature termination codons. This allows for the synthesis of a full-length protein from a gene carrying a nonsense mutation. The primary focus of research on GJ103 has been its ability to restore the function of the ATM protein.
The ATM protein is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.
In individuals with A-T caused by nonsense mutations in the ATM gene, the absence of functional ATM protein leads to a defective DDR pathway. GJ103 treatment can restore the production of full-length, functional ATM protein, thereby reactivating the ATM signaling cascade.
Quantitative Data
The efficacy of this compound has been evaluated in various in vitro studies. While a specific half-maximal inhibitory concentration (IC50) for its read-through activity is not yet widely reported, its effective concentrations and cytotoxicity have been determined.
| Parameter | Value | Cell Line | Assay | Reference |
| Effective Concentration | 10 µM - 30 µM | A-T Lymphoblastoid Cells | ATM Kinase Activity Assay | N/A |
| Cytotoxicity (CC50) | > 300 µM | A-T Lymphoblastoid Cells | Cell Viability Assay | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
ATM Kinase Activity Assay (Flow Cytometry)
This protocol describes the measurement of restored ATM kinase activity in patient-derived lymphoblastoid cells with ATM nonsense mutations following treatment with this compound. The assay quantifies the phosphorylation of ATM at serine 1981 (pS1981-ATM), a marker of ATM activation.
Materials:
-
A-T patient-derived lymphoblastoid cells
-
This compound
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Primary antibody: Rabbit anti-phospho-ATM (Ser1981)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture A-T lymphoblastoid cells in complete RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 5 x 10⁵ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle control (DMSO) for 4 days.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Add 1 mL of ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA and add the primary antibody against pS1981-ATM at the recommended dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA and add the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm.
-
Quantify the mean fluorescence intensity (MFI) of the pS1981-ATM signal.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxicity of this compound in A-T lymphoblastoid cells.
Materials:
-
A-T patient-derived lymphoblastoid cells
-
This compound
-
Complete RPMI-1640 medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed A-T lymphoblastoid cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the CC50 value.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the evaluation of a novel read-through compound like this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of genetic disorders caused by nonsense mutations. Its ability to induce the read-through of premature stop codons and restore the function of critical proteins like ATM has been demonstrated in preclinical studies. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and safety evaluations to pave the way for potential clinical applications.
References
- 1. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-phospho ATM (PS1981) antibody [EP1890Y] - recombinant (ab81292) | Abcam [abcam.com]
- 3. Cytometry of ATM Activation and Histone H2AX Phosphorylation to Estimate Extent of DNA Damage Induced by Exogenous Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to GJ103 Sodium Salt as a GJ072 Analog for Nonsense Mutation Read-through
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Genetic disorders caused by nonsense mutations, which introduce a premature termination codon (PTC) in the mRNA sequence, lead to the production of truncated, non-functional proteins. A promising therapeutic strategy for these disorders is the use of small molecules that can induce the translational read-through of these PTCs, allowing for the synthesis of a full-length, functional protein. GJ072 is a novel read-through compound (RTC) that has shown efficacy in inducing the read-through of all three types of nonsense mutations (TGA, TAG, and TAA). GJ103 sodium salt has been developed as an active, water-soluble analog of GJ072, offering similar therapeutic potential with improved physicochemical properties for in vivo applications. This technical guide provides a comprehensive overview of this compound, its comparison to GJ072, their mechanism of action involving the ATM signaling pathway, and detailed experimental protocols relevant to their study.
Introduction to this compound and GJ072
This compound is a chemical analog of GJ072, a small molecule identified for its ability to promote the read-through of premature stop codons.[1] This property makes both compounds valuable candidates for the treatment of genetic diseases arising from nonsense mutations, such as certain forms of cystic fibrosis, Duchenne muscular dystrophy, and ataxia-telangiectasia (A-T).[2] The introduction of a sodium salt in GJ103 enhances its water solubility, which is a significant advantage for in vivo studies and potential pharmaceutical formulations.[3]
Chemical Properties
A clear distinction in their chemical properties lies in the enhanced solubility of GJ103 in its sodium salt form.
| Property | This compound | GJ072 |
| Chemical Name | Sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
| CAS Number | 1459687-96-7[4] | Not readily available |
| Molecular Formula | C16H13N4NaO3S[4] | C16H14N4O3S |
| Molecular Weight | 364.35 g/mol [4] | 342.37 g/mol |
| Solubility | Water soluble[3] | Less soluble in aqueous solutions |
Comparative Efficacy and Tolerability
Studies have demonstrated that this compound exhibits read-through activity comparable to its parent compound, GJ072. Both compounds have been shown to be effective in restoring the function of the ATM (Ataxia-Telangiectasia Mutated) protein in A-T patient-derived cells carrying nonsense mutations.[3]
A significant advantage of GJ103 is its improved tolerability. In vitro studies on A-T cells have shown that GJ103 does not exhibit obvious cytotoxicity at concentrations as high as 300 μM, suggesting it is better tolerated than other read-through compounds like RTC13 and RTC14.[4]
Mechanism of Action: The ATM Signaling Pathway
The therapeutic effect of GJ072 and its analog GJ103 is linked to the restoration of functional ATM protein. In healthy cells, ATM is a critical serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs).[5] This activation initiates a signaling cascade that coordinates DNA repair, cell cycle arrest, and apoptosis.[6][7] In A-T patients with nonsense mutations in the ATM gene, this pathway is disrupted.
GJ072 has been shown to induce ATM kinase activity, as evidenced by the autophosphorylation of ATM at serine 1981 (ATMpSer1981) and the transphosphorylation of a downstream target, SMC1, at serine 966 (SMC1pSer966).[4] This indicates that the full-length ATM protein produced through read-through is functional.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of read-through compounds like GJ103 and GJ072.
Synthesis of this compound
While the exact, detailed synthesis protocol for this compound is proprietary, a general synthesis route for similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives can be inferred from the chemical literature. The synthesis likely involves the following key steps:
Caption: General workflow for the synthesis of this compound.
A plausible synthesis route involves the initial formation of the triazole ring from appropriate precursors, followed by S-alkylation with an acetate-containing group, and finally, conversion to the sodium salt.
In Vitro Read-through Efficacy Assessment
The efficacy of GJ103 and GJ072 in promoting read-through is indirectly measured by quantifying the restoration of the downstream function of the newly synthesized protein. In the context of A-T, this involves measuring ATM kinase activity.
This method provides a quantitative measure of ATM kinase activity at the single-cell level.
Principle: Activated ATM autophosphorylates at Ser1981 and phosphorylates its substrate SMC1 at Ser966. The levels of these phosphorylated proteins can be detected using phospho-specific antibodies and quantified by flow cytometry.
Protocol:
-
Cell Culture and Treatment:
-
Culture A-T patient-derived lymphoblastoid cells in appropriate media.
-
Seed cells at a desired density and treat with varying concentrations of this compound or GJ072 for a specified period (e.g., 72-96 hours). Include a vehicle-only control.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix the cells using a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.
-
Permeabilize the cells with ice-cold methanol or a saponin-based permeabilization buffer to allow antibody access to intracellular proteins.
-
-
Immunostaining:
-
Wash the permeabilized cells with a staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with primary antibodies specific for phospho-ATM (Ser1981) and/or phospho-SMC1 (Ser966) for 1 hour at room temperature.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in staining buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Analyze the data to quantify the percentage of cells positive for the phospho-specific marker and the mean fluorescence intensity, which correlates with the level of protein phosphorylation.
-
Caption: Workflow for phospho-flow cytometry analysis.
This assay measures the total amount of full-length ATM protein produced as a result of read-through.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the ATM protein from cell lysates.
Protocol:
-
Cell Lysis:
-
Treat cells with GJ103 or GJ072 as described above.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the lysate for normalization.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the ATM protein and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add the cell lysates and a standard curve of known ATM protein concentrations to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that recognizes a different epitope on the ATM protein. This antibody is typically biotinylated.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate. The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known ATM concentrations.
-
Determine the concentration of ATM protein in the cell lysates by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a promising second-generation read-through compound that builds upon the therapeutic potential of GJ072. Its comparable efficacy in promoting nonsense mutation read-through, coupled with its improved water solubility and better in vitro tolerability, makes it a strong candidate for further preclinical and clinical development for the treatment of genetic disorders caused by premature termination codons. The experimental protocols detailed in this guide provide a framework for researchers to evaluate the efficacy of GJ103 and similar compounds in their own research settings. Further studies are warranted to establish a definitive quantitative comparison of the read-through efficiencies of GJ103 and GJ072 and to explore the in vivo efficacy and safety of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional role of ATM in the cellular response to DNA damage [journal.hep.com.cn]
Unveiling the Potential of GJ103 Sodium Salt: A Technical Guide to its Theoretical Read-Through Activity
For Immediate Release
This technical guide provides an in-depth exploration of the theoretical underpinnings of GJ103 sodium salt's activity as a premature termination codon (PTC) read-through agent. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the key biological pathways and experimental workflows. While the precise mechanism of action for this compound is still under investigation, this guide offers a comprehensive overview of the current understanding of nonsense suppression therapies and the positioning of this compound within this promising therapeutic landscape.
Introduction: The Challenge of Nonsense Mutations
Nonsense mutations, which account for a significant fraction of disease-causing genetic lesions, introduce a premature termination codon (PTC) into the coding sequence of a gene.[1][2] This leads to the production of a truncated, and typically non-functional, protein. The cellular machinery also often degrades the mutated mRNA through a process known as nonsense-mediated mRNA decay (NMD), further reducing the potential for even residual protein function. Therapeutic strategies aimed at overcoming PTCs, known as read-through therapies, seek to encourage the ribosome to bypass the PTC and synthesize a full-length, functional protein.
The Theoretical Framework for Read-Through Activity
The process of translation termination is a crucial step in protein synthesis, mediated by eukaryotic release factors (eRFs) that recognize stop codons. Read-through compounds function by modulating this process at PTCs. Two primary, and orthogonal, mechanisms have been identified for existing read-through agents:
-
Inhibition of Release Factor Activity: Some compounds, such as ataluren, are thought to inhibit the activity of the release factor complex (eRF1 and eRF3).[3] By reducing the efficiency of termination at the PTC, these agents provide a larger window of opportunity for a near-cognate transfer RNA (tRNA) to be incorporated, allowing translation to continue.[3]
-
Promotion of Near-Cognate tRNA Mispairing: Aminoglycoside antibiotics, the first class of compounds identified with read-through activity, are believed to bind to the ribosomal RNA (rRNA) and induce a conformational change that decreases the fidelity of codon recognition.[1] This promotes the misincorporation of a near-cognate aminoacyl-tRNA at the PTC, effectively overriding the stop signal.
This compound is a non-aminoglycoside compound, and while its exact mechanism has not been fully elucidated, it is hypothesized to operate in a manner distinct from aminoglycosides.[1][4] As an analog of GJ072, it belongs to a novel class of read-through compounds identified through high-throughput screening.[4][5]
This compound: Preclinical Evidence and Activity
GJ103 is an active analog of the novel read-through compound GJ072.[4][5] Preclinical studies, primarily in cellular models of Ataxia-telangiectasia (A-T) which is caused by mutations in the ATM gene, have demonstrated the potential of GJ103 to induce read-through of all three types of nonsense codons (TGA, TAG, and TAA).[4][5] A key advantage of this compound is its water solubility, facilitating its use in in vivo experimental models.[6]
Quantitative Data on Read-Through Activity
The read-through activity of GJ103 has been compared to its parent compound GJ072, as well as other known read-through compounds like PTC124 and RTC13. The primary endpoint in these studies was the restoration of ATM kinase activity, which is deficient in A-T cells. The data from these comparative studies are summarized below.
| Compound | Concentration (µM) | Read-Through Activity (ΔFI of pATM S1981) in AT153LA cells (TGA mutation) |
| Control | 0 | ~0 |
| GJ103 | 10 | ~15 |
| GJ103 | 30 | ~25 |
| GJ072 | 10 | ~15 |
| GJ072 | 30 | ~25 |
| RTC13 | 10 | ~20 |
| RTC13 | 30 | ~30 |
| PTC124 | 10 | ~10 |
| PTC124 | 30 | ~15 |
| Data extracted and estimated from Du L, et al. (2013). Mol Ther. 21(9):1779-89. |
| Compound | Concentration (µM) | Read-Through Activity in A-T cells with TAG mutation | Read-Through Activity in A-T cells with TAA mutation |
| GJ103 | 10 | Effective | Effective |
| GJ103 | 30 | Effective | Effective |
| GJ072 | 10 | Effective | Effective |
| GJ072 | 30 | Effective | Effective |
| Qualitative summary based on data from Du L, et al. (2013). Mol Ther. 21(9):1779-89, where effectiveness was demonstrated by restored ATM kinase activity. |
Experimental Protocols
The assessment of this compound's read-through activity relies on a suite of established molecular and cellular biology techniques. Detailed protocols for the key assays are provided below.
Dual-Luciferase Reporter Assay for PTC Read-Through
This assay is a common method to quantify the efficiency of read-through of a specific PTC.
Principle: A reporter plasmid is constructed containing an upstream Renilla luciferase gene followed by the PTC-containing sequence of interest, and then a downstream firefly luciferase gene in the same reading frame. Read-through of the PTC results in the expression of a fusion protein, and the ratio of firefly to Renilla luciferase activity provides a quantitative measure of read-through efficiency.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Transfect cells with the dual-luciferase reporter plasmid using a suitable transfection reagent.
-
Co-transfect with a control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control compounds.
-
Incubate for a further 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample.
-
Normalize the ratios to a control construct without a PTC to determine the percentage of read-through.
-
Western Blot for Full-Length Protein Detection
This technique is used to visualize the production of full-length protein following treatment with a read-through compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells containing an endogenous nonsense mutation (e.g., A-T patient-derived cells) to confluence.
-
Treat the cells with this compound or control compounds for 48-72 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the full-length protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
-
Flow Cytometry for ATM Kinase Activity
In the context of A-T, a functional readout of read-through is the restoration of ATM kinase activity, which can be measured by the phosphorylation of its downstream targets.
Protocol:
-
Cell Culture and Treatment:
-
Culture A-T patient-derived lymphoblastoid cells.
-
Treat the cells with this compound or control compounds for 4 days.
-
-
Induction of DNA Damage (Optional but recommended):
-
Irradiate the cells with a low dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks and activate ATM.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) to allow antibody entry.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., anti-phospho-ATM Ser1981 or anti-phospho-SMC1 Ser966).
-
Wash the cells.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity of the stained cell population.
-
An increase in the mean fluorescence intensity (ΔFI) compared to untreated cells indicates restored ATM kinase activity.
-
XTT Cell Viability Assay
This assay is performed to assess the cytotoxicity of the read-through compound.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
-
XTT Labeling:
-
After the desired incubation period (e.g., 24-72 hours), add the XTT labeling reagent (pre-mixed with an electron-coupling reagent) to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Visualizing the Landscape of Nonsense Suppression
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
References
- 1. Advances in therapeutic use of a drug-stimulated translational readthrough of premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. pnas.org [pnas.org]
- 4. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
In-Depth Technical Guide: Therapeutic Potential of GJ103 Sodium Salt for Genetic Disorders Caused by Nonsense Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GJ103 sodium salt, an analog of the read-through compound GJ072, has emerged as a promising therapeutic candidate for genetic diseases caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein. This compound functions by inducing the translational machinery to read through these PTCs, thereby restoring the synthesis of the full-length, functional protein. Preclinical studies have demonstrated its efficacy in the context of Ataxia-Telangiectasia (A-T), a rare neurodegenerative disorder caused by mutations in the Ataxia Telangiectasia Mutated (ATM) gene. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction: The Challenge of Nonsense Mutations
Nonsense mutations are responsible for a significant portion of all inherited diseases, creating a substantial unmet medical need. These mutations substitute an amino acid-coding codon with a premature stop codon (UAA, UAG, or UGA), leading to the premature termination of protein synthesis. The resulting truncated proteins are often unstable and non-functional, leading to the disease phenotype. Ataxia-Telangiectasia is a prime example of a debilitating genetic disorder frequently caused by nonsense mutations in the ATM gene. The ATM protein is a critical kinase that plays a central role in the DNA damage response (DDR) pathway. Its absence or dysfunction leads to severe neurological degeneration, immunodeficiency, and a predisposition to cancer.
This compound: A Novel Read-Through Compound
This compound is a small molecule designed to suppress nonsense mutations. It is a water-soluble analog of GJ072, developed to improve its pharmaceutical properties for in vivo applications.[1]
Mechanism of Action: Restoring Full-Length Protein Synthesis
The primary mechanism of action of this compound is the induction of translational read-through at the site of a premature termination codon. By interacting with the ribosome, it facilitates the incorporation of a near-cognate aminoacyl-tRNA at the PTC, allowing the ribosome to continue translation to the natural stop codon. This process results in the production of a full-length protein, which, in the case of A-T, is the functional ATM kinase.[1]
Preclinical Efficacy and Quantitative Data
In vitro studies have demonstrated the potential of this compound in restoring ATM protein function in patient-derived cells carrying nonsense mutations.
| Parameter | Cell Line | Mutation Type | GJ103 Concentration (µM) | Outcome | Reference |
| ATM Kinase Activity | AT229LA | TAG | 30 | Restoration of ATMpSer1981 autophosphorylation and SMC1pSer966 transphosphorylation | [1] |
| Full-Length ATM Protein | AT187LA | TAA | 30 | Induction of detectable full-length ATM protein | [1] |
| Cytotoxicity | A-T cells | N/A | up to 300 | No obvious cytotoxicity observed | [1] |
Table 1: Summary of In Vitro Efficacy Data for this compound. Data derived from Du L, et al. Mol Ther. 2013.[1]
Signaling Pathway
This compound facilitates the production of functional ATM protein, a key apical kinase in the DNA damage response pathway. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, and apoptosis.
Caption: ATM Signaling Pathway Activated by this compound-Mediated Read-through.
Experimental Protocols
Cell Culture and Compound Treatment
Lymphoblastoid cell lines derived from Ataxia-Telangiectasia patients are cultured in RPMI 1640 medium supplemented with 15% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator. This compound is dissolved in sterile water to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.
Western Blot Analysis for Full-Length ATM Protein
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for the C-terminus of the ATM protein overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry-Based ATM Kinase Activity Assay (FCATMpSer1981)
-
Cell Treatment and Irradiation: A-T cells are treated with this compound for 96 hours. One hour before harvesting, the cells are irradiated (10 Gy) to induce DNA damage.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 90% methanol.
-
Immunostaining: Cells are stained with a primary antibody against phosphorylated ATM at serine 1981 (pATM-S1981) followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer to quantify the level of ATM autophosphorylation as an indicator of its kinase activity.
Immunofluorescence Assay for Ionizing Radiation-Induced Foci (IRIF)
-
Cell Culture and Treatment: A-T fibroblasts are grown on coverslips and treated with this compound.
-
Irradiation and Fixation: Cells are irradiated (2 Gy) and allowed to recover for 1 hour before being fixed with 4% paraformaldehyde.
-
Immunostaining: Cells are permeabilized with Triton X-100 and stained with a primary antibody against a downstream target of ATM, such as phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The formation of distinct nuclear foci is visualized using a fluorescence microscope, and the number of foci per cell is quantified to assess the restoration of the DNA damage response.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating this compound.
Future Directions and Conclusion
References
Methodological & Application
Application Notes and Protocols: GJ103 Sodium Salt for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ103 sodium salt is a small molecule read-through (SMRT) compound designed to induce the read-through of premature termination codons (PTCs), also known as nonsense mutations. As an analog of the read-through compound GJ072, GJ103 offers a potential therapeutic strategy for genetic disorders caused by such mutations. Its primary mechanism of action involves enabling the ribosome to read through a premature stop codon, leading to the synthesis of a full-length, potentially functional protein. This document provides a summary of the available preclinical data on this compound and protocols for its use in in vitro and conceptual in vivo models, based on published research.
Mechanism of Action: Restoring Full-Length Protein Expression
This compound functions by interacting with the ribosomal machinery to suppress the recognition of premature stop codons (TGA, TAG, and TAA) during mRNA translation. This allows for the incorporation of a near-cognate amino acid at the site of the nonsense mutation, enabling the continuation of translation to produce a full-length protein. The restored protein, even with a single amino acid substitution, may retain partial or full function, thereby alleviating the disease phenotype. GJ103 has been investigated for its ability to restore the expression of the Ataxia-Telangiectasia Mutated (ATM) protein in cells derived from patients with Ataxia-Telangiectasia (A-T), a genetic disorder frequently caused by nonsense mutations in the ATM gene.
Caption: Mechanism of GJ103 in overcoming premature termination codons.
In Vitro Studies: Efficacy and Cytotoxicity
Published research has demonstrated the efficacy of GJ103 in restoring ATM protein function in patient-derived lymphoblastoid cell lines harboring nonsense mutations. The primary endpoint for these studies was the restoration of ATM kinase activity, a crucial function of the ATM protein in the DNA damage response.
Quantitative Data Summary
| Cell Line | ATM Mutation | Compound | Concentration (µM) | Restored ATM Kinase Activity (ΔFI)¹ | Cytotoxicity | Reference |
| AT153LA | Homozygous TGA | GJ103 | 10 | ~1.5 | Not specified | [1] |
| AT153LA | Homozygous TGA | GJ103 | 30 | ~2.0 | Not specified | [1] |
| A-T Cells | Not specified | GJ103 | up to 300 | Not applicable | No obvious cytotoxicity | [1] |
¹ΔFI (Delta Fluorescence Intensity) represents the increase in ATMpSer1981 signal as measured by flow cytometry, indicating restored kinase activity.
Experimental Protocols: In Vitro Assays
Protocol 1: Assessment of ATM Kinase Activity Restoration
This protocol is based on the methodology described by Du et al. in Molecular Therapy (2013).[1]
Objective: To quantify the restoration of ATM kinase activity in A-T patient-derived cells following treatment with this compound.
Materials:
-
A-T patient-derived lymphoblastoid cell lines (e.g., AT153LA with a homozygous TGA mutation).
-
Complete growth medium (e.g., RPMI-1640 with 15% FBS).
-
This compound (stock solution prepared in a suitable solvent, e.g., water or DMSO).
-
Primary antibody: anti-ATMpSer1981.
-
Secondary antibody: fluorescently-labeled (e.g., FITC).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed A-T cells in a multi-well plate at a density appropriate for a 4-day culture.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM and 30 µM). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 4 days under standard cell culture conditions (37°C, 5% CO₂).
-
Induction of DNA Damage (Optional but Recommended): To enhance the signal, irradiate the cells (e.g., 2 Gy) to induce DNA double-strand breaks and activate ATM kinase.
-
Cell Staining: Following treatment, harvest the cells and perform intracellular staining for phosphorylated ATM at serine 1981 (ATMpSer1981) using an appropriate fixation and permeabilization method.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity of ATMpSer1981.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔFI) between the treated and untreated cells to determine the level of restored ATM kinase activity.
Caption: Experimental workflow for assessing ATM kinase activity.
In Vivo Models: Conceptual Framework
As of the latest available literature, specific in vivo studies for this compound have not been published. However, its favorable water solubility makes it a suitable candidate for animal studies.[1] The following section outlines a conceptual framework for evaluating the in vivo efficacy and pharmacokinetics of GJ103 in a relevant animal model.
Proposed Animal Model: Ataxia-Telangiectasia Mouse Model
A knock-in mouse model harboring a nonsense mutation in the Atm gene that mirrors a human A-T mutation would be the ideal model for in vivo efficacy studies.
Protocol 2: Conceptual In Vivo Efficacy Study
Objective: To evaluate the ability of this compound to restore ATM protein expression and function in an A-T mouse model.
Materials:
-
A-T mouse model with a relevant Atm nonsense mutation.
-
This compound.
-
Vehicle for administration (e.g., saline, given the water solubility of the sodium salt).
-
Equipment for the chosen route of administration (e.g., oral gavage needles, intraperitoneal injection supplies).
-
Tissues for analysis (e.g., cerebellum, spleen, thymus).
-
Methods for protein analysis (Western blot, immunohistochemistry).
Procedure:
-
Animal Acclimation and Grouping: Acclimate the A-T mice to the facility and randomly assign them to treatment and control groups.
-
Dosing Formulation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentrations.
-
Administration: Administer this compound to the treatment groups via a systemic route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily) for a specified duration. The control group should receive the vehicle only.
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues.
-
Analysis of ATM Restoration:
-
Western Blot: Prepare protein lysates from the collected tissues and perform Western blotting to detect the presence and quantity of full-length ATM protein.
-
Immunohistochemistry: Perform immunohistochemical staining on tissue sections to visualize the localization of the restored ATM protein.
-
-
Functional Assays (Optional): Assess downstream targets of ATM signaling to evaluate the functional restoration of the protein.
Pharmacokinetic and Toxicology Studies
Prior to extensive efficacy studies, it is crucial to characterize the pharmacokinetic (PK) and toxicological profile of this compound.
-
Pharmacokinetics: A PK study would involve administering a single dose of this compound to animals and collecting blood samples at multiple time points to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life (t½), maximum concentration (Cmax), and bioavailability.
-
Toxicology: An acute toxicology study would be necessary to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity. This would typically involve dose-range-finding studies followed by a more detailed analysis at specific dose levels.
Caption: Logical flow for in vivo evaluation of this compound.
Conclusion
This compound has demonstrated promising in vitro activity as a read-through agent for nonsense mutations in the ATM gene. Its favorable water solubility makes it a strong candidate for in vivo evaluation. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of GJ103. Future in vivo studies are essential to establish its efficacy, safety, and pharmacokinetic profile, which will be critical for its potential translation into a clinical candidate.
References
Application Notes and Protocols for the Preparation of GJ103 Sodium Salt Stock Solution
For: Researchers, scientists, and drug development professionals.
Introduction
GJ103 sodium salt is an active analog of the read-through compound GJ072.[1][2] Chemical-induced read-through of premature stop codons is being explored as a potential therapeutic strategy for genetic disorders caused by nonsense mutations.[2] Accurate and consistent preparation of stock solutions is a critical first step in any experiment to ensure the reliability and reproducibility of results.[3][4] This document provides a detailed protocol for the preparation of a stock solution of this compound, covering calculations, dissolution procedures, and storage recommendations to maintain the compound's integrity.
Data Presentation
Successful preparation of a stock solution begins with accurate information about the compound. All quantitative data for this compound should be obtained from the Certificate of Analysis (CofA) provided by the supplier.
| Parameter | Value | Notes |
| Molecular Formula | C16H15N4NaO3S[5] | |
| Molecular Weight ( g/mol ) | 366.37[1][5] | Use the batch-specific molecular weight from the CofA for the most accurate calculations. |
| Purity (%) | ≥98%[6] | A high purity level is essential for in vitro assays. |
| Appearance | Crystalline Solid | Visual confirmation of compound integrity. |
| Solubility (in fresh, anhydrous solvent) | DMSO: ≥ 73 mg/mL (199.25 mM)[1]Water: 18 mg/mL[1] | DMSO is a common solvent for creating high-concentration stock solutions.[7] Note that moisture-absorbing DMSO reduces solubility.[1] |
| Recommended Storage (Powder) | 3 years at -20°C[1] | Protect from light and moisture. |
| Recommended Storage (Stock Solution) | 1 year at -80°C in solvent1 month at -20°C in solvent[1] | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common concentration for initial stock solutions used in various biological assays.
Safety Precautions:
-
Always handle small molecule compounds in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Material Safety Data Sheet (MSDS) for specific handling, storage, and disposal information.[3]
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture grade DMSO[1]
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, pyrogen-free pipette and tips
-
Optional: 0.22 µm syringe filter (if sterile filtration is required)
Step-by-Step Procedure:
-
Pre-handling: Before opening the vial, gently tap it to ensure all the powder is at the bottom.[8]
-
Calculation of Mass: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula to use is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution: Mass (g) = 0.01 mol/L x 0.001 L x 366.37 g/mol = 0.00366 g = 3.66 mg
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 3.66 mg) of this compound powder directly into the tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, you would add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[3] Gentle warming (to no higher than 50°C) or brief ultrasonication may assist with dissolution if necessary.[8]
-
Sterilization (Optional): If the stock solution is intended for use in sterile applications like cell culture, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.[8]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1]
-
Quality Control
To ensure the quality and accuracy of the prepared stock solution, it is recommended to:
-
Confirm the concentration and purity of a sample from the stock solution using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[3]
-
Perform a dose-response experiment in a relevant bioassay to confirm the biological activity of the compound.[3]
Application in Cell-Based Assays
When using the DMSO stock solution for cell-based assays, it is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 0.1%.[9] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.[9]
Example Dilution: To achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium, you would add 1 µL of the 10 mM stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this document.
Caption: Workflow for preparing this compound stock solution.
Caption: Dilution scheme for cell culture applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. chembk.com [chembk.com]
- 6. GJ-103 (sodium salt) - Cayman Chemical [bioscience.co.uk]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: GJ103 Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed information on the solubility of GJ103 sodium salt in dimethyl sulfoxide (DMSO) and water. It includes quantitative solubility data, protocols for preparing stock solutions and subsequent dilutions for experimental use, and a conceptual diagram illustrating the compound's mechanism of action.
Quantitative Solubility Data
The solubility of this compound in DMSO and water has been determined by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source | Notes |
| DMSO | 50 mg/mL | 137.23 mM | TargetMol[1] | Sonication is recommended.[1] |
| DMSO | 73 mg/mL | 199.25 mM | Selleck Chemicals[2] | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[2] |
| DMSO | ≥ 34 mg/mL | - | ChemBK | |
| DMSO | Soluble | - | MedKoo Biosciences[3] | |
| Water | Soluble | - | TargetMol[1] | - |
| Water | 18 mg/mL | - | Selleck Chemicals[2] | - |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure no particulates are present.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
Protocol for Preparing Aqueous Solutions from a DMSO Stock
This protocol outlines the recommended procedure for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium for experimental use. Direct addition of a concentrated DMSO stock to an aqueous solution can sometimes cause precipitation of the compound. A stepwise dilution is therefore recommended.[1]
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw the concentrated DMSO stock solution of this compound at room temperature.
-
Perform an intermediate dilution of the DMSO stock solution with DMSO if necessary to achieve the desired final concentration in the aqueous solution.
-
Add the desired volume of the this compound DMSO stock solution (or the intermediate dilution) to the aqueous buffer or cell culture medium while gently vortexing or mixing. It is recommended that the final concentration of DMSO in the aqueous solution be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Visually inspect the final aqueous solution for any signs of precipitation. If precipitation occurs, a lower final concentration may be necessary.
-
Use the freshly prepared aqueous solution immediately for your experiments.
Visualization of Mechanism of Action
GJ103 is an analog of GJ072, a read-through compound.[2][3][4] Such compounds are designed to enable the ribosome to read through premature termination codons (PTCs) in mRNA, leading to the synthesis of a full-length, functional protein. This mechanism is a potential therapeutic strategy for genetic disorders caused by nonsense mutations.
References
Application Notes and Protocols for GJ103 Sodium Salt in ATM Kinase Activity Restoration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ103 sodium salt is a novel small molecule read-through compound designed to overcome premature termination codons (PTCs) arising from nonsense mutations in the Ataxia-Telangiectasia Mutated (ATM) gene. Ataxia-Telangiectasia (A-T) is a rare, neurodegenerative, autosomal recessive disease characterized by severe disability, which arises from the loss of functional ATM protein. The ATM protein kinase is a master regulator of the DNA damage response (DDR), orchestrating cell cycle checkpoints, DNA repair, and apoptosis. This compound, an analog of the read-through compound GJ072, offers a promising therapeutic strategy by enabling the ribosome to read through PTCs, leading to the synthesis of a full-length, functional ATM protein. This restoration of ATM kinase activity can potentially alleviate the cellular defects observed in A-T patients.[1][2][3]
These application notes provide a summary of the available data on this compound and detailed protocols for its use in cell-based assays to evaluate the restoration of ATM kinase activity and downstream signaling.
Data Presentation
The efficacy of this compound in restoring ATM kinase activity has been demonstrated in lymphoblastoid cell lines derived from A-T patients harboring homozygous nonsense mutations. The primary measure of activity is the restoration of ATM autophosphorylation at serine 1981 (p-ATM Ser1981), a key marker of ATM activation.
| Compound | Cell Line | Mutation Type | Concentration (µM) | ATM Kinase Activity (ΔFI)* | Reference |
| GJ103 | AT153LA | TGA | 10 | ~15 | [2] |
| GJ103 | AT153LA | TGA | 30 | ~25 | [2] |
*ΔFI (change in Fluorescence Intensity) as measured by flow cytometry for intracellular p-ATM Ser1981, relative to untreated A-T cells.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the ATM signaling pathway. In cells with a nonsense mutation in the ATM gene, translation is prematurely terminated, resulting in a truncated, non-functional protein. GJ103 facilitates the read-through of this premature stop codon, leading to the production of a full-length ATM protein. Upon DNA damage (e.g., double-strand breaks), the restored ATM protein can be activated via autophosphorylation at Ser1981. Activated ATM then phosphorylates a cascade of downstream targets, including p53 and Chk2, to initiate cell cycle arrest, DNA repair, or apoptosis.
Caption: GJ103 facilitates read-through of ATM nonsense mutations, restoring functional ATM protein and downstream DNA damage signaling.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound.
Protocol 1: Assessment of ATM Kinase Activity Restoration by Flow Cytometry
This protocol describes the measurement of intracellular phosphorylated ATM at Serine 1981 (p-ATM Ser1981) in A-T patient-derived lymphoblastoid cells treated with this compound.
Materials:
-
A-T patient-derived lymphoblastoid cell line with a known nonsense mutation (e.g., AT153LA)
-
Healthy donor lymphoblastoid cell line (as a positive control)
-
This compound (dissolved in sterile water or cell culture medium)
-
RPMI 1640 medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or commercial saponin-based buffer)
-
Primary antibody: Rabbit anti-phospho-ATM (Ser1981)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture A-T and healthy donor lymphoblastoid cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Treat A-T cells with this compound at final concentrations of 10 µM and 30 µM. Include an untreated A-T cell control and a healthy donor cell control.
-
Incubate the cells for 4 days.[2]
-
-
Induction of DNA Damage (Optional but Recommended):
-
To enhance the p-ATM signal, irradiate the cells with 2 Gy of ionizing radiation and allow them to recover for 30 minutes at 37°C before fixation.
-
-
Fixation and Permeabilization:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells twice with PBS containing 1% BSA (Staining Buffer).
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the primary antibody against p-ATM (Ser1981) at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission at ~519 nm.
-
Record the median fluorescence intensity (MFI) for each sample.
-
Calculate the change in fluorescence intensity (ΔFI) by subtracting the MFI of the untreated A-T cells from the MFI of the GJ103-treated cells.
-
Caption: Experimental workflow for assessing ATM kinase activity restoration using flow cytometry.
Protocol 2: Analysis of Downstream ATM Signaling by Western Blot
This protocol details the procedure for examining the phosphorylation of key downstream targets of ATM, p53 (at Serine 15) and Chk2 (at Threonine 68), in response to GJ103 treatment.
Materials:
-
A-T patient-derived cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ATM (Ser1981)
-
Mouse anti-total ATM
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-total p53
-
Rabbit anti-phospho-Chk2 (Thr68)
-
Mouse anti-total Chk2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Follow the cell culture and treatment steps as described in Protocol 1. It is recommended to include a positive control of a DNA damaging agent (e.g., 10 µM etoposide for 1 hour) to induce a robust ATM signaling response in control cells.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for different antibody combinations to avoid stripping and re-probing issues.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Caption: Workflow for analyzing downstream ATM signaling restoration by Western Blot.
Conclusion
This compound presents a promising therapeutic avenue for genetic diseases caused by nonsense mutations in the ATM gene. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of GJ103 in restoring ATM kinase activity and its downstream signaling pathways. Further investigation into the dose-response effects on a wider range of downstream targets and in various A-T patient-derived cell lines will be crucial for the continued development of this compound.
References
Application Notes and Protocols for Detecting GJ103 Sodium Salt Effects via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
GJ103 sodium salt is the active analog of GJ072, a compound identified for its read-through capabilities of nonsense mutations.[1][2][3][4] Nonsense mutations introduce a premature termination codon (PTC) within an mRNA sequence, leading to the synthesis of a truncated, and often non-functional, protein. Read-through compounds like this compound offer a therapeutic strategy by enabling the ribosome to bypass the PTC, resulting in the translation of a full-length, functional protein.
Western blotting is a powerful and widely used technique to detect specific proteins within a complex mixture, such as a cell or tissue lysate.[5][6][7] This method is ideal for assessing the efficacy of this compound by quantifying the dose-dependent increase in the expression of the full-length protein of interest. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on protein expression.
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment designed to measure the read-through efficacy of this compound on a target protein with a nonsense mutation. Band intensities are normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment Group | GJ103 Concentration (µM) | Full-Length Target Protein (Normalized Intensity) | Truncated Target Protein (Normalized Intensity) |
| Untreated Control | 0 | 0.05 | 1.20 |
| Vehicle Control (DMSO) | 0 | 0.06 | 1.18 |
| GJ103 Treatment 1 | 1 | 0.25 | 1.15 |
| GJ103 Treatment 2 | 5 | 0.68 | 1.10 |
| GJ103 Treatment 3 | 10 | 1.12 | 1.05 |
| GJ103 Treatment 4 | 25 | 1.55 | 0.98 |
| Positive Control (e.g., G418) | 50 | 1.30 | 1.02 |
Experimental Protocols
This section details a comprehensive Western blot protocol to assess the read-through effects of this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells containing a known nonsense mutation in a gene of interest at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as sterile water or DMSO.[2][3] Subsequent dilutions should be made in cell culture media.
-
Cell Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
II. Sample Preparation (Cell Lysis)
-
Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8][9]
-
Lysis: Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish (e.g., 100 µL for a 6-well plate).[10]
-
Cell Scraping: Scrape the adherent cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[8][10][11]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing.[8] If the lysate is viscous due to DNA, sonicate briefly on ice.[10][11]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9]
III. SDS-PAGE and Protein Transfer
-
Sample Denaturation: Mix a calculated volume of protein lysate (typically 20-30 µg of total protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8][10][12]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[5][12] Also, load a molecular weight marker. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5][11] This can be done using a wet or semi-dry transfer system.
IV. Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[6][11] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[11][12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[11][12]
-
Final Washes: Repeat the washing step with TBST three to six times to remove the unbound secondary antibody.[5][12]
V. Signal Detection and Analysis
-
Substrate Incubation: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[12]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[11]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control to account for any variations in protein loading.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the Western blot protocol for analyzing the effects of this compound.
Caption: A diagram showing the proposed mechanism of this compound in promoting the read-through of a premature stop codon.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | ATM/ATR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
Application Note: Evaluating the Efficacy of GJ103 Sodium Salt in Promoting Read-Through of Premature Termination Codons using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Premature termination codons (PTCs) are nonsense mutations that lead to the synthesis of truncated, non-functional proteins, and are the underlying cause of a significant number of genetic diseases. Small molecules that can induce the ribosomal read-through of these PTCs, allowing for the synthesis of a full-length, functional protein, represent a promising therapeutic strategy. GJ103 sodium salt is an active analog of the read-through compound GJ072 and holds potential as such a therapeutic agent[1]. This application note describes a robust and quantitative method for evaluating the efficacy of this compound using a dual-luciferase reporter assay.
The dual-luciferase reporter system is a widely utilized tool in molecular and cell biology for the study of gene expression and regulation[2]. It employs two distinct luciferase enzymes, typically Firefly and Renilla luciferase, to provide a sensitive and quantitative measure of transcriptional activity[2]. In the context of evaluating read-through compounds, a reporter vector can be engineered to contain a luciferase gene downstream of a PTC. The expression of the luciferase enzyme is therefore dependent on the successful read-through of this premature stop codon. The activity of a second, constitutively expressed luciferase (e.g., Renilla) is used to normalize the primary reporter's activity, correcting for variations in cell number and transfection efficiency[2][3]. This approach provides a highly sensitive and high-throughput compatible method to screen for and characterize the efficacy of read-through compounds like this compound.
Principle of the Assay
This assay utilizes a dual-luciferase reporter plasmid where the Firefly luciferase gene is placed downstream of a gene containing a premature termination codon (PTC). In the absence of a read-through-promoting compound, translation will terminate at the PTC, and no functional Firefly luciferase will be produced. When a compound like this compound is present and effective, it will facilitate the read-through of the PTC, leading to the translation of the full-length Firefly luciferase protein. The resulting luminescence, upon the addition of the luciferin substrate, is directly proportional to the read-through efficiency of the compound. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter serves as an internal control for data normalization.
Experimental Protocols
Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
This compound
-
pGL3-Control Vector (or similar, for cloning)
-
pRL-TK Vector (or similar, expressing Renilla luciferase)
-
Opaque, white 96-well plates
-
Luminometer
Construction of the Luciferase Reporter Vector
-
A gene of interest known to be affected by a PTC, or a reporter gene construct containing a specific PTC, is cloned into a suitable expression vector upstream of the Firefly luciferase gene (e.g., in the pGL3 vector). The PTC should be in-frame with the luciferase coding sequence.
-
The construct is verified by DNA sequencing to ensure the PTC is correctly positioned and the reading frame is maintained.
Cell Culture and Transfection
-
The day before transfection, seed HEK293T cells in a 96-well plate at a density that will ensure 70-90% confluency at the time of transfection[4].
-
On the day of transfection, prepare the transfection complexes in Opti-MEM I medium. For each well, co-transfect the cells with the Firefly luciferase reporter plasmid containing the PTC and the Renilla luciferase control plasmid (a 10:1 to 50:1 ratio is recommended) using a suitable transfection reagent according to the manufacturer's protocol[2][4].
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Treatment with this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO)[1].
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations.
-
After 24 hours of transfection, carefully remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for an additional 24-48 hours.
Dual-Luciferase Assay
-
After the treatment period, remove the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 20-100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis[4].
-
Add 100 µL of the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer[4].
-
Subsequently, add 100 µL of the Stop & Glo® reagent (which quenches the firefly luciferase reaction and contains the Renilla luciferase substrate) to each well and measure the Renilla luminescence[4].
Data Analysis
-
For each well, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the this compound-treated cells by the normalized activity of the vehicle-treated control cells.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Data Presentation
Table 1: Efficacy of this compound on PTC Read-Through
| This compound Concentration (µM) | Mean Firefly Luciferase Activity (RLU) | Mean Renilla Luciferase Activity (RLU) | Normalized Luciferase Activity (Firefly/Renilla) | Fold Induction |
| 0 (Vehicle) | 1,500 | 50,000 | 0.03 | 1.0 |
| 1 | 4,500 | 51,000 | 0.09 | 3.0 |
| 5 | 15,000 | 49,000 | 0.31 | 10.3 |
| 10 | 30,000 | 50,500 | 0.59 | 19.7 |
| 25 | 45,000 | 48,500 | 0.93 | 31.0 |
| 50 | 50,000 | 49,500 | 1.01 | 33.7 |
Visualizations
Caption: Experimental workflow for the luciferase reporter assay to determine this compound efficacy.
Caption: Mechanism of this compound-mediated read-through of a premature termination codon.
References
Application Notes and Protocols for GJ103 Sodium Salt Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ103 sodium salt is a water-soluble analog of the read-through compound GJ072. Read-through compounds are a class of small molecules with the potential to suppress nonsense mutations, offering a therapeutic strategy for a variety of genetic disorders. These application notes provide detailed protocols for the preclinical evaluation of this compound in murine models. Due to the limited publicly available in vivo data for this compound, the following protocols are based on the known physicochemical properties of the compound, information on its parent compound GJ072, and established best practices for compound administration in mice. Researchers are advised to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Compound Information and Solubility
A summary of the key characteristics of this compound is provided in Table 1. Its water solubility is a significant advantage for in vivo studies, simplifying formulation and administration.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 366.37 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Water: 18 mg/mL | --INVALID-LINK-- |
| DMSO: 73 mg/mL | --INVALID-LINK-- | |
| Ethanol: Insoluble | --INVALID-LINK-- | |
| Purity | ≥98% | --INVALID-LINK-- |
Suggested Dosing and Administration Routes
The selection of the administration route depends on the experimental objective, the desired pharmacokinetic profile, and the target tissue. Table 2 provides a summary of suggested starting doses and vehicles for various administration routes. These recommendations are extrapolated from data on similar read-through compounds, such as RTC13, which was well-tolerated in mice at repeated systemic doses of 30 mg/kg.
Table 2: Suggested Dosing and Administration Protocols for this compound in Mice
| Route of Administration | Suggested Starting Dose Range | Vehicle | Maximum Injection Volume | Frequency |
| Oral Gavage (PO) | 10 - 50 mg/kg | Sterile Water, 0.5% CMC-Na in Water | 10 mL/kg | Once or twice daily |
| Intraperitoneal (IP) | 5 - 30 mg/kg | Sterile Saline (0.9% NaCl) | 10 mL/kg | Once daily |
| Intravenous (IV) | 1 - 10 mg/kg | Sterile Saline (0.9% NaCl) | 5 mL/kg | Once daily or as required |
Experimental Protocols
Protocol 1: Preparation of this compound Formulations
A. Oral Gavage Formulation (e.g., 20 mg/kg in a 20g mouse)
-
Objective: To prepare a solution of this compound for oral administration.
-
Materials:
-
This compound
-
Sterile, purified water or 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle. For a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the mouse will receive 0.2 mL. The concentration of the solution should be 2 mg/mL.
-
To prepare 10 mL of a 2 mg/mL solution, weigh 20 mg of this compound.
-
Add the this compound to a sterile conical tube.
-
Add 10 mL of sterile water or 0.5% CMC-Na solution.
-
Vortex thoroughly until the compound is completely dissolved. The use of CMC-Na may result in a homogenous suspension.
-
Store the formulation at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for longer-term storage.
-
B. Intraperitoneal and Intravenous Injection Formulation (e.g., 10 mg/kg in a 20g mouse)
-
Objective: To prepare a sterile solution of this compound for parenteral administration.
-
Materials:
-
This compound
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle. For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg for IP (0.2 mL) or 5 mL/kg for IV (0.1 mL), the concentration of the solution should be 1 mg/mL for IP and 2 mg/mL for IV.
-
To prepare 10 mL of a 2 mg/mL solution, weigh 20 mg of this compound.
-
Add the this compound to a sterile conical tube.
-
Add 10 mL of sterile saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the sterile formulation at 4°C for short-term use.
-
Protocol 2: Administration of this compound to Mice
A. Oral Gavage (PO)
-
Objective: To administer a precise volume of this compound solution directly into the stomach of a mouse.
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip for adult mice)
-
Syringe
-
-
Procedure:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the stomach, administer the solution slowly.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
B. Intraperitoneal (IP) Injection
-
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
-
Materials:
-
Prepared sterile this compound formulation
-
Sterile syringe with an appropriate needle (e.g., 25-27 gauge)
-
-
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate gently to ensure no fluid or blood is drawn, which would indicate incorrect placement in an organ or blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
C. Intravenous (IV) Injection
-
Objective: To administer this compound directly into the bloodstream for rapid systemic distribution. The lateral tail vein is the most common site.
-
Materials:
-
Prepared sterile this compound formulation
-
Sterile syringe with an appropriate needle (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
-
A mouse restrainer.
-
-
Procedure:
-
Warm the mouse's tail to make the veins more visible.
-
Place the mouse in a restrainer.
-
Disinfect the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Potential Signaling Pathway
GJ103 is an analog of GJ072, a read-through compound that acts on premature termination codons (PTCs) during protein translation. The intended mechanism is to restore the production of full-length, functional proteins from genes containing nonsense mutations.
Application Notes and Protocols for GJ103 Sodium Salt Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ103 sodium salt is a novel small molecule compound identified as a potent translational read-through agent. It is an active analog of the read-through compound GJ072 and has shown significant promise in restoring the function of proteins truncated by nonsense mutations. This is particularly relevant in the context of cancer, where nonsense mutations in tumor suppressor genes, such as Ataxia-Telangiectasia Mutated (ATM), are frequently observed and contribute to tumorigenesis and resistance to therapy.
These application notes provide a comprehensive overview of the cell lines responsive to this compound treatment, focusing on its application in cancer research. Detailed protocols for assessing cellular response and the underlying mechanism of action are provided to guide researchers in utilizing this compound for their studies.
Mechanism of Action
This compound functions by enabling the ribosome to read through premature termination codons (PTCs) in messenger RNA (mRNA). This process, known as translational read-through, allows for the synthesis of a full-length, functional protein from a gene carrying a nonsense mutation. The primary therapeutic potential of this compound lies in its ability to restore the expression of critical tumor suppressor proteins, thereby reinstating their protective functions within the cell.
A key target for this compound is the ATM protein. The ATM gene is a critical tumor suppressor, and mutations in this gene are found in a variety of cancers, including lung, breast, prostate, and pancreatic cancer. Nonsense mutations in ATM lead to the production of a truncated, non-functional protein, impairing the cell's ability to respond to DNA damage and predisposing it to malignant transformation. This compound has been shown to effectively induce the read-through of nonsense mutations in the ATM gene, leading to the restoration of ATM kinase activity.[1]
Responsive Cell Lines
The primary determinant of a cell line's responsiveness to this compound is the presence of a nonsense mutation in a gene of interest, particularly a tumor suppressor gene like ATM.
Ataxia-Telangiectasia (A-T) Lymphoblastoid Cell Lines
While not cancer cell lines, lymphoblastoid cell lines derived from Ataxia-Telangiectasia (A-T) patients have been instrumental in demonstrating the efficacy of this compound. These cell lines carry homozygous nonsense mutations in the ATM gene and serve as a crucial model system. Treatment with GJ103 has been shown to restore ATM kinase activity in these cells, indicating successful read-through of the premature termination codons.[1]
Note: GJ103 has been observed to be well-tolerated by A-T cells, with no obvious cytotoxicity at concentrations as high as 300 μM.[1] This suggests a favorable therapeutic window, where the compound is active in read-through without causing general cellular toxicity.
Potential Cancer Cell Lines Responsive to this compound
Based on the mechanism of action, cancer cell lines harboring nonsense mutations in the ATM gene are prime candidates for this compound treatment. While direct studies on GJ103 with a wide range of cancer cell lines are not yet extensively published, the following cancer types and associated cell lines (where ATM nonsense mutations have been reported) are predicted to be responsive:
-
Lung Cancer: A significant percentage of lung adenocarcinomas harbor mutations in the ATM gene.
-
Breast Cancer: ATM mutations are a known risk factor for breast cancer.
-
Prostate Cancer: Somatic ATM mutations are found in a subset of prostate cancers.
-
Pancreatic Cancer: ATM is one of the commonly mutated genes in pancreatic cancer.
Researchers are encouraged to screen cancer cell lines with known ATM nonsense mutations for their responsiveness to this compound.
Quantitative Data Summary
Currently, publicly available quantitative data on the cytotoxic effects (IC50 values) of this compound on a broad panel of cancer cell lines is limited. The primary focus of existing research has been on the restoration of protein function in non-cancerous A-T patient-derived cells.
The following table summarizes the known information regarding the activity of GJ103.
| Compound | Cell Line Type | Key Feature | Assay | Endpoint | Result | Citation |
| GJ103 | Ataxia-Telangiectasia (A-T) Lymphoblastoid | Homozygous ATM nonsense mutations (TGA, TAG, TAA) | Flow Cytometry-based Kinase Assay | ATM Kinase Activity | Restoration of ATM kinase activity | [1] |
| GJ103 | Ataxia-Telangiectasia (A-T) Lymphoblastoid | Homozygous ATM nonsense mutations | Cytotoxicity Assay | Cell Viability | No obvious cytotoxicity up to 300 μM |
Researchers are encouraged to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal effective concentration (EC50) for read-through efficacy in their cancer cell lines of interest.
Experimental Protocols
Protocol 1: Assessment of Cell Viability (Cytotoxicity) by XTT Assay
This protocol is designed to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve GJ103, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation and Addition: Prepare the XTT reagent according to the manufacturer's instructions. Add the XTT solution to each well and incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 630-690 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessment of ATM Protein Restoration by Western Blotting
This protocol is used to qualitatively and quantitatively assess the restoration of full-length ATM protein expression following treatment with this compound in cancer cell lines with ATM nonsense mutations.
Materials:
-
Cancer cell line with a known ATM nonsense mutation
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATM and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in appropriate culture dishes and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours). After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATM antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to quantify the amount of full-length ATM protein. Normalize the ATM protein levels to the loading control.
Visualizations
Caption: Workflow for determining the cytotoxicity of GJ103.
Caption: Workflow for assessing ATM protein restoration.
References
Troubleshooting & Optimization
troubleshooting GJ103 sodium salt solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GJ103 sodium salt.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in aqueous solutions. What should I do?
A1: this compound is generally considered water-soluble.[1][2] However, if you are experiencing difficulties, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution to 37°C.[3] Some suppliers suggest that pre-warming both the stock solution and the diluent can prevent precipitation.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[2][3]
-
Solvent Choice: While water is a primary solvent, for higher concentrations, consider preparing a stock solution in dimethyl sulfoxide (DMSO) first.[1][2][4][5][6]
Below is a troubleshooting workflow for solubility issues:
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A2: This is a common issue when diluting a concentrated DMSO stock into an aqueous solution. Here are some recommendations:
-
Pre-warm Solutions: Before dilution, warm both your concentrated this compound stock solution and your cell culture medium or buffer to 37°C.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase Final Volume: Diluting to a larger final volume will result in a lower final concentration of both the compound and DMSO, which can help maintain solubility.
-
Vortexing: Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid and thorough mixing.
Q3: What are the recommended solvents and maximum concentrations for this compound?
A3: The solubility of this compound varies depending on the solvent. The following table summarizes solubility data from various sources.
| Solvent | Maximum Concentration | Notes |
| In Vitro | ||
| DMSO | 50 mg/mL (137.23 mM)[1][2] | Sonication may be required.[2] Use fresh DMSO as it can absorb moisture, which reduces solubility.[5] |
| DMSO | ≥ 34 mg/mL[4] | |
| DMSO | 73 mg/mL (199.25 mM)[5] | |
| Water | 18 mg/mL[5] | |
| In Vivo | ||
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.86 mM)[1] | Clear solution.[1] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.86 mM)[1] | Clear solution.[1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | Not specified | A suggested solvent system.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
A1: The molecular weight of this compound is approximately 364.35 g/mol .[1][6] Some sources may report a slightly different value, which could be due to the inclusion of the sodium ion in the calculation.[4][5]
Q2: How should I store this compound?
A2: For long-term storage, it is recommended to store the solid powder at -20°C.[4][6] Stock solutions in solvent can be stored at -80°C for up to a year, or at -20°C for up to one month.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] For short-term storage of a few days to weeks, 0-4°C is acceptable.[6]
Q3: Is this compound cytotoxic?
A3: GJ103 has been reported to not show obvious cytotoxicity in A-T cells at concentrations as high as 300 μM.[1][2]
Q4: How does the sodium salt form of GJ103 affect its properties?
A4: The sodium salt form of GJ103 is reported to be water-soluble, which facilitates its use in in vivo experiments.[1][2] It has also been noted to lower the surface tension, viscosity, and pH of aqueous solutions.[2]
The relationship between the salt form and its dissociation in solution, which influences solubility, can be visualized as follows:
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound (Molecular Weight: 364.35 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.64 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
This protocol describes the dilution of a 10 mM DMSO stock solution to a 100 µM working solution in cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Pre-warming: Ensure your cell culture medium is pre-warmed to 37°C.
-
Initial Dilution (optional but recommended): Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium in a sterile tube. This results in a 100 µM solution.
-
Final Dilution: Add the desired volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final working concentration. For example, to achieve a final concentration of 1 µM in 2 mL of medium, add 20 µL of the 100 µM solution.
-
Mixing: Gently mix the medium in the culture vessel to ensure a homogenous solution.
References
Technical Support Center: Optimizing GJ103 Sodium Salt Concentration in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive information for effectively using GJ103 sodium salt in cell culture experiments. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful optimization of its concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture?
This compound is an active analog of GJ072, a read-through compound.[1][2][3] Its primary mechanism involves enabling the cellular machinery to read through premature stop codons in messenger RNA (mRNA). This action can potentially restore the production of a full-length, functional protein in cells harboring nonsense mutations, which is a key focus in research for certain genetic disorders.[3]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
For a novel compound or a new cell line, it is best to start with a broad, logarithmic dilution series to establish a dose-response curve. A suggested starting range is from 1 nM to 100 µM.[4] Published data indicates that this compound does not show significant cytotoxicity in Ataxia-Telangiectasia (A-T) cells at concentrations as high as 300 µM, suggesting a low toxicity profile in some cell types.[3]
Q3: How should I prepare a stock solution of this compound?
This compound has good solubility in both dimethyl sulfoxide (DMSO) and water.[2] To prepare a high-concentration stock solution, use fresh, anhydrous DMSO. For aqueous solutions, use sterile, purified water. It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store stock solutions at -80°C for long-term stability.[2]
Q4: How do I handle solubility issues when diluting this compound into my cell culture medium?
While this compound is water-soluble, precipitation can still occur when a concentrated DMSO stock is diluted into an aqueous medium.[1] To avoid this, perform serial dilutions of your high-concentration stock in DMSO first before making the final dilution into your cell culture medium.[1] Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration but without GJ103) in your experiments.[4]
Data Presentation: Solubility and Stock Solutions
The following table summarizes the solubility of this compound.
| Solvent | Concentration (w/v) | Molar Concentration | Notes |
| DMSO | 73 mg/mL | 199.25 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Water | 18 mg/mL | 49.13 mM | Water-solubility facilitates in vivo experiments.[1][2][3] |
| Ethanol | Insoluble | - | Not a recommended solvent.[2] |
Molecular Weight of this compound: 366.37 g/mol [2]
Experimental Protocols
Protocol: Determining Optimal Concentration using a Cell Viability Assay (XTT)
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability using an XTT assay, which has been previously used to assess its cytotoxicity.[3]
Materials:
-
This compound
-
Sterile, flat-bottom 96-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent and activation solution
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate GJ103 dilution. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Return the plate to the incubator for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT/activation solution mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.
-
Gently shake the plate to ensure the formazan product is uniformly dissolved.
-
Measure the absorbance at 480 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract non-specific background readings.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability), if applicable.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling of GJ103 facilitating stop codon read-through.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Issue 1: High variability between replicate wells in the viability assay.
-
Possible Cause: Uneven cell seeding, inconsistent pipetting, or "edge effects" on the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a Single-Cell Suspension: Before seeding, make sure cells are fully dissociated and evenly suspended by gentle pipetting.
-
Consistent Pipetting: Use calibrated pipettes and maintain a consistent technique for adding cells and reagents.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier, which can reduce evaporation from adjacent wells.[4]
-
Issue 2: The IC50 value is much higher than expected, or no effect is observed.
-
Possible Cause: The compound may be inactive, the concentration range tested might be too low, the incubation time is too short, or the cell line is resistant.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound has been stored correctly. Prepare a fresh stock solution from the powder.
-
Expand Concentration Range: Test higher concentrations (e.g., up to 300 µM or higher, as low cytotoxicity has been reported in some lines).[3]
-
Increase Incubation Time: Some compounds require longer incubation periods to exert their effects. Extend the treatment time to 72 hours or longer, ensuring the control cells do not become over-confluent.
-
Confirm Cell Line Sensitivity: The mechanism of GJ103 (read-through of premature stop codons) implies its effect will be most pronounced in cell lines with relevant nonsense mutations. Its effect may be minimal in cell lines without such mutations.
-
Issue 3: Cell death is observed in the vehicle control wells.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high and is causing toxicity.
-
Troubleshooting Steps:
-
Check Solvent Concentration: Calculate the final percentage of DMSO in the culture medium. It should ideally be below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).
-
Perform a Solvent Toxicity Curve: Before starting the main experiment, test the effect of different concentrations of the solvent alone on your cells to determine the maximum tolerable concentration.
-
Adjust Dilution Scheme: Modify your serial dilutions to ensure the final solvent concentration remains in the non-toxic range.
-
Caption: Troubleshooting decision tree for common cell culture experiment issues.
References
GJ103 sodium salt cytotoxicity and cell viability assays
Welcome to the technical support center for GJ103 sodium salt. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a water-soluble, active analog of the read-through compound GJ072.[1][2] Its primary application is in research related to genetic disorders caused by nonsense mutations, where it may help restore the function of proteins truncated by premature stop codons.[3]
Q2: What is the mechanism of action of this compound?
A2: As an analog of GJ072, this compound functions as a read-through compound.[3] These compounds enable the ribosome to read through premature termination codons (PTCs) during protein synthesis, allowing for the production of a full-length, functional protein. The parent compound, GJ072, has been shown to induce Ataxia-Telangiectasia Mutated (ATM) kinase activity, a critical component of the DNA damage response pathway.[3]
Q3: Is this compound cytotoxic?
A3: this compound has been reported to exhibit low cytotoxicity. In Ataxia-Telangiectasia (A-T) cells, it did not show obvious cytotoxicity at concentrations as high as 300 μM.[1][4] However, cytotoxicity can be cell-type dependent, and it is always recommended to perform a dose-response curve for your specific cell line.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years.[2] Stock solutions can be stored at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[2]
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is water-soluble.[1] It can also be dissolved in DMSO.[2][4] For in vitro studies, a stock solution in DMSO is common.[4] For in vivo experiments, its water solubility is a significant advantage.[1]
Quantitative Data
Currently, specific IC50 values for this compound across a range of cancer cell lines are not widely available in published literature. The primary characterization of this compound has focused on its low toxicity in specific, non-cancerous cell lines. Researchers are encouraged to determine the IC50 value empirically in their cell line of interest.
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Observed Effect |
| A-T Cells | XTT | Up to 300 µM | No obvious cytotoxicity[1][4] |
Experimental Protocols
Cell Viability Assessment using XTT Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of viable cells.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
XTT reagent
-
Electron coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Incubation: Add the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract non-specific background absorbance.[3]
-
Data Analysis: Subtract the absorbance of the blank wells from the absorbance of the experimental wells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Troubleshooting Guides
Issue 1: High Background Absorbance in XTT Assay
-
Possible Cause: The XTT reagent may have been reduced by components in the culture medium or by exposure to light.
-
Troubleshooting Steps:
-
Use phenol red-free medium if possible, as it can interfere with colorimetric assays.
-
Minimize the exposure of the XTT reagent and the plate to light during incubation.
-
Ensure that the culture medium is not at an elevated pH, which can accelerate the spontaneous reduction of XTT.[5]
-
Run a control with medium and XTT reagent but without cells to determine the level of spontaneous reduction.
-
Issue 2: Low Absorbance Readings or Low Signal-to-Noise Ratio
-
Possible Cause: Insufficient number of viable cells or suboptimal incubation time with the XTT reagent.
-
Troubleshooting Steps:
-
Optimize the initial cell seeding density. A higher number of cells may be required.
-
Increase the incubation time with the XTT reagent to allow for more formazan production.
-
Ensure that the XTT and electron coupling reagents are properly stored and have not expired.
-
Issue 3: Inconsistent or Variable Results Between Replicates
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps and uneven distribution.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To avoid edge effects, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium.
-
Visualizations
Caption: Mechanism of action of this compound as a read-through compound.
Caption: Experimental workflow for an XTT cell viability assay.
Caption: Troubleshooting logic for inconsistent XTT assay results.
References
potential off-target effects of GJ103 sodium salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of GJ103 sodium salt. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an active analog of the read-through compound GJ072. Its primary on-target activity is the induction of read-through of nonsense mutations, particularly in the ATM gene. This activity positions it as a potential therapeutic agent for genetic disorders caused by such mutations. The compound is known to be involved in the DNA Damage/DNA Repair and PI3K/Akt/mTOR signaling pathways.[1] Vendor information often lists its target as ATM/ATR.[1]
Q2: What are the known or potential off-target effects of this compound?
Published research has indicated potential cardiovascular off-target effects. In a guinea pig model, an analog of this compound demonstrated interactions with β2 adrenergic, M1, M2, and M3 muscarinic receptors, and notably, inhibition of the hERG potassium channel tail current. Such interactions can have significant physiological implications and should be carefully considered during experimental design.
Q3: My cells are showing unexpected morphological changes after treatment with this compound. What could be the cause?
Unexpected morphological changes can stem from on-target, off-target, or cytotoxic effects. It is crucial to perform a dose-response and time-course experiment to distinguish between these possibilities.[2] Start with a broad range of concentrations and observe the cells at multiple time points. Always include a vehicle control (e.g., DMSO) to rule out solvent-induced effects.[2] If the morphological changes do not align with the known function of the ATM/ATR pathway, they may be indicative of off-target activities or general cytotoxicity.
Q4: I am observing high levels of cytotoxicity in my experiments with this compound. How can I troubleshoot this?
High cytotoxicity can be concentration-dependent. It is recommended to perform a cell viability assay (e.g., XTT or resazurin-based assays) to determine the cytotoxic concentration range of this compound in your specific cell line.[3][4] One study noted that GJ103 did not show obvious cytotoxicity in A-T cells at concentrations as high as 300 μM.[3] However, this can be cell-type dependent. Ensure that the solvent concentration (e.g., DMSO) in your final culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions.[2]
Q5: How should I prepare and store stock solutions of this compound to maintain its activity and stability?
Proper storage is critical for the integrity of small molecule inhibitors.[5] Stock solutions should be stored at or below -20°C, with -80°C being recommended for long-term storage.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[6] For compounds sensitive to light, store solutions in amber vials or tubes protected from light.[5] When preparing aqueous solutions from a DMSO stock, it is recommended to dilute the stock solution in a step-wise manner to prevent precipitation.[7]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes or Inconsistent Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent inhibitory activity | Compound degradation, precipitation, or incorrect concentration. | 1. Verify Stock Solution Integrity: Use HPLC or LC-MS to check the purity and concentration of your stock solution.[5] 2. Review Storage and Handling: Ensure proper storage conditions (-20°C or -80°C, protected from light) and avoid multiple freeze-thaw cycles.[5] 3. Optimize Dilution: When diluting from a DMSO stock into aqueous media, perform serial dilutions to prevent precipitation.[7] |
| Unexpected cell morphology changes | Off-target effects or cytotoxicity. | 1. Dose-Response and Time-Course: Conduct experiments across a range of concentrations and time points to identify a therapeutic window.[2] 2. Vehicle Control: Always include a vehicle-only control to ensure the effects are not due to the solvent.[2] 3. Cytotoxicity Assay: Perform a cell viability assay to determine the cytotoxic threshold.[3][4] |
| Results not correlating with ATM/ATR inhibition | Predominant off-target effects at the concentration used. | 1. Confirm On-Target Activity: Use a downstream marker of ATM/ATR activity (e.g., phosphorylation of CHK2) to confirm on-target engagement at your experimental concentration. 2. Investigate Known Off-Targets: Assess potential off-target effects on cardiovascular ion channels (hERG) or receptors (adrenergic, muscarinic) if relevant to your experimental system. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃N₄NaO₃S | [1] |
| Molecular Weight | 364.35 g/mol | [1] |
| CAS Number | 1459687-96-7 | [1] |
| Purity | >99% (typical) | [1][6] |
| Solubility in DMSO | ≥ 73 mg/mL (199.25 mM) | [6] |
| Solubility in Water | ≥ 18 mg/mL | [6] |
| Solubility in Ethanol | Insoluble | [6] |
Table 2: Summary of Known On-Target and Potential Off-Target Activities of this compound Analogs
| Target Type | Specific Target | Effect | Experimental System | Reference |
| On-Target | ATM/ATR | Inhibition | In vitro kinase assays, cell-based assays | Vendor Datasheets,[1] |
| On-Target | PI3K/Akt/mTOR Pathway | Modulation | Cell-based assays | [1] |
| Off-Target | hERG Potassium Channel | Inhibition | Patch-clamp assay | Analog data |
| Off-Target | β2 Adrenergic Receptor | Interaction | Receptor binding assay | Analog data |
| Off-Target | M1, M2, M3 Muscarinic Receptors | Interaction | Receptor binding assay | Analog data |
Experimental Protocols
Protocol 1: hERG Channel Inhibition Assay (Manual Patch-Clamp)
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Cell culture reagents.
-
Extracellular (bath) solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4 with NaOH).[8]
-
Intracellular (pipette) solution: 130 mM KCl, 1 mM MgCl₂, 5 mM Mg-ATP, 5 mM EGTA, 10 mM HEPES (pH 7.2 with KOH).[8]
-
This compound stock solution (in DMSO) and serial dilutions in extracellular solution.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.[8]
-
Whole-Cell Configuration:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single cell with a fire-polished glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.[8]
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.[8]
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to record the tail current.[8]
-
Record the baseline hERG current in the absence of the compound.
-
-
Compound Application:
-
Perfuse the recording chamber with different concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Record the hERG current at each compound concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude for each concentration.
-
Normalize the current to the baseline control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.
-
Protocol 2: Muscarinic Receptor Subtype Competition Binding Assay
Objective: To determine the binding affinity of this compound for the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from cell lines individually expressing each human muscarinic receptor subtype (M1-M5).
-
Radioligand specific for muscarinic receptors (e.g., [³H]-N-methylscopolamine).
-
Non-specific binding control (e.g., Atropine).
-
This compound.
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competition binding.
-
Total Binding: Assay buffer, radioligand, and membrane preparation.[9]
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of atropine, and membrane preparation.[9]
-
Competition Binding: Assay buffer, radioligand, serially diluted this compound, and membrane preparation.[9]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting:
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.[9]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the competition curve and calculate the inhibition constant (Ki).
-
Protocol 3: XTT Cell Viability Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound.
-
XTT labeling reagent and electron-coupling reagent.
-
Plate reader capable of measuring absorbance at 450-500 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate the plate for 2-4 hours at 37°C.[3]
-
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a plate reader.[3]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ for cytotoxicity.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and potential modulation by GJ103.
Caption: Workflow for investigating potential off-target effects of small molecules.
Caption: Logical flow of a manual patch-clamp assay for hERG channel inhibition.
References
- 1. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. lifetechindia.com [lifetechindia.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the PI3-K-PKB-mTOR signalling pathway from small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
improving the efficacy of GJ103 sodium salt in experiments
Welcome to the technical support center for GJ103 sodium salt. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble, small molecule analog of the read-through compound GJ072.[1][2] Its primary mechanism of action is to induce the read-through of premature termination codons (PTCs) or nonsense mutations in messenger RNA (mRNA).[1] Specifically, it has been shown to be effective in restoring the full-length protein of the Ataxia-Telangiectasia Mutated (ATM) gene in cells harboring nonsense mutations.[1] By enabling the ribosome to read through the premature stop signal, GJ103 facilitates the synthesis of a full-length, functional protein.
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in research to study genetic disorders caused by nonsense mutations. Its ability to restore the expression of functional proteins makes it a valuable tool for investigating the therapeutic potential of read-through compounds in diseases such as Ataxia-Telangiectasia (A-T).[1] It is also used to study the ATM signaling pathway and its role in DNA damage response, cell cycle control, and apoptosis.
Q3: What is the solubility and stability of this compound?
A3: this compound is water-soluble, which facilitates its use in both in vitro and in vivo experiments.[1] For in vitro studies, it can also be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity. Studies in A-T cells have demonstrated no obvious cytotoxicity at concentrations as high as 300 μM.[1] However, it is always recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.
Troubleshooting Guides
General Experimental Issues
Q5: I am observing precipitation of this compound in my culture medium. What should I do?
A5: Precipitation can occur, especially when diluting a concentrated stock solution in an aqueous medium at a lower temperature. To avoid this, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before mixing. If precipitation still occurs, you can try using sonication to help redissolve the compound.
Q6: My cells are showing signs of stress or toxicity even at low concentrations of this compound. What could be the cause?
A6: While GJ103 has low intrinsic toxicity, cell stress can be caused by several factors. Ensure that the DMSO concentration in your final culture medium is not exceeding a toxic level (typically <0.5%). Also, verify the health of your cell culture before starting the experiment, as unhealthy cells can be more sensitive to any treatment. It is also possible that the specific cell line you are using is more sensitive, so a thorough dose-response and time-course experiment is crucial.
Efficacy and Read-Through Efficiency
Q7: I am not observing a significant restoration of my target protein after treatment with this compound. What are the possible reasons and solutions?
A7: Low read-through efficiency can be due to several factors:
-
Suboptimal Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell lines. It is recommended to perform a matrix experiment with varying concentrations (e.g., 1-100 µM) and incubation times (e.g., 24-72 hours).
-
Nonsense-Mediated mRNA Decay (NMD): The mRNA transcript containing the premature termination codon might be degraded by the NMD pathway before read-through can occur. Consider co-treatment with an NMD inhibitor to increase the stability of the target mRNA.
-
Nature of the Nonsense Mutation: The efficiency of read-through can be influenced by the specific stop codon (UGA, UAG, or UAA) and the surrounding nucleotide sequence. UGA is generally the "leakiest" and most susceptible to read-through, while UAA is the most stringent.
-
Cellular Health: Ensure your cells are healthy and in the logarithmic growth phase during treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and related read-through compounds.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | Soluble | [1] |
| DMSO | 50 mg/mL (137.23 mM) | Sonication may be required.[1] |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Parameter | Value | Cell Line Example | Reference |
| Cytotoxicity (IC50) | >300 µM | A-T Cells | [1] |
| Working Concentration | 1 - 100 µM | Varies by cell line | General Guideline |
| Incubation Time | 24 - 72 hours | Varies by experiment | General Guideline |
Table 3: Expected Efficacy of Read-Through Compounds (Examples)
| Compound | Model System | Restored Protein | Efficacy (% of Wild-Type) | Reference |
| Gentamicin/G418 | Mdx Mouse | Dystrophin | 10-15% | |
| Novel Compounds | Cell-free assay | ATM | ~10% of G418 | |
| GJ103 analog | A-T Cells | ATM | Detectable by ATM-ELISA | [3] |
Experimental Protocols
Cell Viability Assay (XTT)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
XTT solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium alone (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add activated XTT solution to each well according to the manufacturer's instructions.
-
Incubate for 12-14 hours.[1]
-
Measure the absorbance at 480 nm with a reference wavelength of 630 nm using a plate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for ATM Protein Detection
This protocol is designed to detect the restoration of full-length ATM protein.
Materials:
-
This compound
-
Cell culture plates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (low percentage, e.g., 6%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ATM (total)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with the desired concentration of this compound for the optimal incubation time.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a low-percentage SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For a large protein like ATM (~350 kDa), a wet transfer overnight at 4°C is recommended.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATM antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Quantify band intensities to determine the relative amount of restored ATM protein.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of restored ATM function on the cell cycle.
Materials:
-
This compound
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 2 hours or store at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
References
- 1. Correction of ATM gene function by aminoglycoside-induced read-through of premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
GJ103 sodium salt stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GJ103 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid (powder) this compound should be stored at -20°C for long-term stability, with some suppliers indicating it can be stored for up to 3 years at this temperature.[1][2] It is crucial to keep the container tightly sealed and protected from moisture.[3]
Q2: How should I store solutions of this compound?
A2: The storage of this compound in solvent depends on the duration of storage. For short-term storage (up to 1 month), -20°C is recommended.[1][3] For long-term storage, it is advisable to store aliquoted solutions at -80°C, which can be stable for up to 1 year.[1][2] Always ensure the container is sealed to prevent evaporation and contamination. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2][3] Solubility in DMSO has been reported at concentrations of 50 mg/mL and 73 mg/mL.[1][2][3] It is also water-soluble, which is advantageous for in vivo experiments.[2][3] For obtaining higher solubility, warming the tube to 37°C and using an ultrasonic bath may be helpful.[4]
Q4: Is this compound sensitive to light or humidity?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving the compound | - Compound has precipitated out of solution due to low temperature.- Incorrect solvent or solvent quality.- Exceeded solubility limit. | - Warm the solution gently (e.g., 37°C) and use sonication to aid dissolution.[2][4]- Use fresh, high-purity solvents. For DMSO solutions, use a fresh, anhydrous grade as moisture can affect solubility.[1]- Ensure you are working within the known solubility limits (see FAQs). |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions. | - Review storage conditions of both solid compound and solutions to ensure they align with recommendations.- Prepare fresh stock solutions from solid material.- Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Visible changes in powder (e.g., color, clumping) | - Moisture absorption.- Potential degradation. | - Discard the material if significant changes are observed. - Ensure the container is always tightly sealed and stored in a desiccated environment if possible. |
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1][2] |
| In Solvent | -20°C | Up to 1 month | [1][3] |
| In Solvent | -80°C | Up to 1 year | [1][2] |
Solubility
| Solvent | Concentration | Reference |
| DMSO | 50 mg/mL (137.23 mM) | [2][3] |
| DMSO | 73 mg/mL (199.25 mM) | [1] |
| Water | 18 mg/mL | [1] |
| Water | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, sonicator.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound (Molecular Weight: 364.35 g/mol ). For 1 mL of a 10 mM solution, weigh 3.64 mg. c. Add the weighed compound to a sterile microcentrifuge tube. d. Add the appropriate volume of anhydrous DMSO to the tube. e. Vortex the tube thoroughly. If necessary, use a sonicator or gentle warming to ensure complete dissolution.[2][4] f. Once fully dissolved, aliquot the stock solution into smaller volumes in separate, clearly labeled, sterile tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: General Forced Degradation Study (Hypothetical for GJ103)
This is a general protocol as specific degradation pathways for GJ103 are not publicly available.
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Procedure: a. Acid/Base Hydrolysis: Prepare solutions of GJ103 in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Incubate at a controlled temperature (e.g., 50°C) for a defined period. b. Oxidative Degradation: Prepare a solution of GJ103 in the presence of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature, protected from light. c. Thermal Degradation: Store solid GJ103 and a solution of GJ103 at elevated temperatures (e.g., 50°C, 75% relative humidity). d. Photostability: Expose solid GJ103 and a solution of GJ103 to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining GJ103 and detect any degradation products. Characterize significant degradation products using LC-MS and NMR.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for stability-related issues.
Caption: Hypothetical degradation pathways for this compound.
References
common problems in GJ103 sodium salt experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GJ103 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an active analog of the read-through compound GJ072.[1][2][3][4] Its primary mechanism involves inducing the read-through of premature termination codons (nonsense mutations) in the ATM gene.[5] This process allows for the synthesis of a full-length, functional ATM protein. The restored ATM protein can then participate in its normal cellular functions, including DNA damage response and cell cycle control. Specifically, it has been shown to restore ATMpSer1981 autophosphorylation and SMC1pSer966 transphosphorylation.[1][5]
Troubleshooting Experimental Problems
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Difficulty Dissolving the Compound
You may encounter issues with the solubility of this compound, especially when preparing stock solutions or diluting it in aqueous media.
Possible Causes and Solutions:
-
Incorrect Solvent: While described as water-soluble, direct dissolution in aqueous buffers can sometimes lead to precipitation.[6] It is often recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.[4]
-
Low Temperature: Diluting a cold stock solution into a buffer at a lower temperature can cause the compound to precipitate.[6]
-
Insufficient Agitation: The compound may not dissolve completely without sufficient physical assistance.
Recommended Actions:
-
Prepare a DMSO Stock Solution: First, dissolve this compound in fresh, high-quality DMSO to create a concentrated stock solution (e.g., 10 mM).[6]
-
Pre-warm Solutions: Before dilution, warm both the stock solution and the aqueous medium (e.g., cell culture medium, PBS) to 37°C.[2][6]
-
Use Auxiliary Dissolution Methods: If the compound still does not dissolve completely, use sonication or gentle heating (up to 45°C) to aid dissolution.[6]
-
Gradual Dilution: When preparing working solutions, add the DMSO stock solution to the aqueous medium in a stepwise or gradual manner while vortexing or mixing.[6]
Issue 2: Inconsistent or Unexpected Cellular Activity
You may observe variability in the biological effects of this compound or results that differ from published data.
Possible Causes and Solutions:
-
Incorrect IC50 Interpretation: The half-maximal inhibitory concentration (IC50) values provided on supplier websites may refer to biochemical assays, which can differ from the IC50 for cell proliferation inhibition that you might be measuring.[6]
-
Cell Line Variability: The effectiveness of this compound can vary between different cell models.[6]
-
Compound Degradation: Improper storage of the compound or its solutions can lead to a loss of activity.
Recommended Actions:
-
Confirm Assay Parameters: Ensure that your experimental setup (e.g., cell type, seeding density, treatment duration) aligns with established protocols.
-
Optimize Concentration and Incubation Time: It may be necessary to perform a dose-response experiment and vary the incubation time to determine the optimal conditions for your specific cell line.[6]
-
Proper Storage: Store the solid compound at -20°C for long-term storage and protect it from moisture.[3][4] Stock solutions in DMSO can be stored at -80°C for up to a year.[3] Avoid repeated freeze-thaw cycles.[3]
Experimental Protocols & Data
Solubility Data
For consistent experimental results, it is crucial to ensure that this compound is fully dissolved. The following table summarizes solubility data from various suppliers.
| Solvent | Maximum Solubility (Supplier A) | Maximum Solubility (Supplier B) | Maximum Solubility (Supplier C) |
| DMSO | 50 mg/mL (137.23 mM) | 73 mg/mL (199.25 mM) | ≥ 34 mg/mL |
| Water | Water Soluble | 18 mg/mL | Not Specified |
| Ethanol | Not Specified | Insoluble | Not Specified |
Note: Using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[3]
In Vivo Formulation
For animal studies, specific solvent mixtures are often required to ensure bioavailability and prevent precipitation.
| Formulation | Final Concentration |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL |
Note: Solvents should be added sequentially as listed.[1]
Cell Proliferation (XTT) Assay Protocol
This protocol is used to assess the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at the desired density. Include control wells with complete growth medium only for blank absorbance readings.[1][6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration.
-
XTT Reagent Addition: Add activated XTT solution to each well.[1][6]
-
Final Incubation: Return the plate to the cell culture incubator for 12-14 hours.[1][6]
-
Absorbance Measurement: Measure the absorbance at 480 nm, with a reference wavelength of 630 nm to assess non-specific readings.[1][6]
Visual Guides
This compound Mechanism of Action
Caption: Mechanism of this compound in overcoming premature stop codons.
Experimental Workflow for Solubility Troubleshooting
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Minimizing Variability in GJ103 Sodium Salt Read-Through Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and minimize variability in GJ103 sodium salt read-through assays.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a read-through assay?
This compound is a small molecule compound that acts as a read-through agent.[1][2] It is an active analog of the read-through compound GJ072.[1] In a read-through assay, this compound promotes the suppression of premature termination codons (PTCs), allowing the ribosome to read through the nonsense mutation and synthesize a full-length, potentially functional protein.[3][4] The exact mechanism of action for this compound is not extensively detailed in publicly available literature, but it is understood to belong to a class of compounds that induce ribosomal misreading at stop codons.
Q2: What is the optimal concentration of this compound for my assay?
The optimal concentration of this compound is cell-line and context-dependent and must be determined empirically. It is recommended to perform a dose-response curve to identify the concentration that provides the maximal read-through efficiency with minimal cytotoxicity. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and narrow down to an optimal working concentration. One study mentions that some analogs of GJ072, including GJ103, show activity in all three PTCs at concentrations as high as 300 µM without obvious cytotoxicity in A-T cells.[2]
Q3: What are the major sources of variability in read-through assays?
Major sources of variability in read-through assays, particularly dual-luciferase assays, include:
-
Cell Health and Culture Conditions: Cell viability, confluency, and passage number can significantly impact results.[5][6][7]
-
Transfection Efficiency: Inconsistent transfection efficiency between wells is a primary source of variability.[8][9]
-
Reagent Quality and Handling: Degradation of reagents, improper storage, and pipetting errors can introduce significant variability.[8][10]
-
Reporter Construct Design: The stop codon identity (UAA, UAG, UGA) and the surrounding nucleotide sequence (the "stop codon context") strongly influence the basal level of read-through and the response to read-through compounds.[11][12][13]
-
Assay Protocol and Instrumentation: Variations in incubation times, lysis efficiency, and luminometer settings can affect the final readout.[10][14]
Q4: How does the stop codon and its context affect read-through efficiency?
The identity of the stop codon and the surrounding nucleotides significantly impact the efficiency of translation termination and, consequently, the level of read-through.[11][12] Generally, the UGA stop codon is considered the "leakiest," leading to higher basal read-through, followed by UAG, and then UAA, which is the most stringent.[13] The nucleotide immediately following the stop codon (the +4 position) is also a critical determinant of read-through efficiency.[13]
Q5: How can I normalize my read-through assay data to account for variability?
For dual-reporter assays, the most common and effective normalization method is to calculate the ratio of the experimental reporter (e.g., firefly luciferase) activity to the control reporter (e.g., Renilla luciferase) activity.[15][16] This normalization helps to correct for well-to-well variations in cell number, transfection efficiency, and cell viability.[16][17]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound read-through assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Variable transfection efficiency- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider using a master mix for reagents.- Optimize transfection protocol and use a consistent DNA:transfection reagent ratio.[9]- Avoid using the outer wells of the plate, or fill them with media to maintain humidity.[10] |
| Low or No Read-Through Signal | - Suboptimal this compound concentration- Inefficient reporter construct (strong stop codon context)- Low transfection efficiency- Degraded reagents | - Perform a dose-response curve to determine the optimal GJ103 concentration.- If possible, use a reporter with a "leaky" stop codon (UGA) for initial optimization.- Optimize transfection conditions for your specific cell line.[6]- Use fresh reagents and store them properly.[8] |
| High Background Signal | - Autoluminescence of assay reagents or plates- High basal activity of the reporter promoter- Contamination of reagents or cell culture | - Use opaque, white microplates designed for luminescence assays.- Consider using a weaker promoter for your reporter construct.- Test for and eliminate mycoplasma contamination. Use fresh, sterile reagents.[10] |
| Inconsistent Results Between Experiments | - Variation in cell passage number- Different batches of reagents- Changes in cell culture conditions | - Use cells within a consistent and low passage number range.[5][7][18]- Qualify new batches of critical reagents before use.- Maintain consistent cell culture practices (media, supplements, incubation conditions). |
| This compound Appears Ineffective | - Cell line may be resistant or lack necessary factors- Incorrect stop codon context for GJ103 activity- Compound degradation | - Test the compound in a different cell line known to be responsive to other read-through agents.- The efficacy of read-through compounds can be highly dependent on the stop codon and surrounding sequence.[11][12]- Ensure proper storage of the this compound stock solution (aliquoted and protected from light). |
Experimental Protocols
Dual-Luciferase Read-Through Assay Protocol
This protocol provides a general framework for a dual-luciferase reporter assay to quantify the read-through efficiency of this compound. Optimization of cell number, transfection reagents, and incubation times is recommended for each specific cell line and reporter construct.
Materials:
-
Mammalian cell line of choice
-
Cell culture medium and supplements
-
Dual-luciferase reporter plasmid containing a premature termination codon (PTC) upstream of the firefly luciferase gene and a constitutively expressed Renilla luciferase gene for normalization.
-
Transfection reagent
-
This compound
-
Phosphate-buffered saline (PBS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Opaque, white 96-well plates
-
Luminometer with dual injectors
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Co-transfect the dual-luciferase reporter plasmid.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
After the initial incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis:
-
Luminometry:
-
Program the luminometer to inject LAR II and measure firefly luminescence, followed by injection of Stop & Glo® Reagent and measurement of Renilla luminescence.[20]
-
Transfer the cell lysate to the luminometer plate if not performing the assay directly in the culture plate.
-
Initiate the reading sequence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well.[15]
-
Normalize the results to the vehicle control to determine the fold-change in read-through efficiency.
-
Quantitative Data Summaries
Specific quantitative data on the read-through efficiency of this compound is limited in the available literature. The following tables provide illustrative data based on published results for other common read-through compounds, such as G418 and PTC124, to serve as a general guide for expected outcomes.
Table 1: Comparison of Read-Through Efficiency for Different Read-Through Compounds
| Compound | Target Gene (Mutation) | Cell Line | Read-Through Efficiency (% of Wild-Type) | Reference |
| G418 | HERG (R1014X) | HEK293 | 39.1 ± 2.4% | [21] |
| Gentamicin | HERG (R1014X) | HEK293 | 18.6 ± 0.3% | [21] |
| PTC124 | HERG (R1014X) | HEK293 | 10.3 ± 1.0% | [21] |
| G418 | FVIII (R336X) | - | 10-15% |
Note: The efficiency of read-through is highly dependent on the specific nonsense mutation and the experimental system used.
Table 2: Influence of Stop Codon and Context on Basal Read-Through Efficiency
| Stop Codon | 3' Context | Basal Read-Through Efficiency (%) | Reference |
| UAA | Standard | 0.5% | [11] |
| UAG | Standard | 2.5% | [11] |
| UGA | Standard | 28% | [11] |
| UAA | Weak1 | 5% | [11] |
| UGA | Weak1 | 57% | [11] |
| UGA-C | - | 3-4% | [2] |
| UAG-N | - | 1-2% | [2] |
| UAA-N | - | ≤0.5% | [2] |
Note: "Standard" and "Weak1" refer to specific nucleotide contexts described in the referenced literature that influence termination efficiency.[11]
Visualizations
Experimental Workflow for a Dual-Luciferase Read-Through Assay
Caption: Workflow for quantifying read-through efficiency.
Factors Contributing to Variability in Read-Through Assays
Caption: Key factors influencing assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Translational readthrough potential of natural termination codons in eucaryotes – The impact of RNA sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atcc.org [atcc.org]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. goldbio.com [goldbio.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. Recognition of 3′ nucleotide context and stop codon readthrough are determined during mRNA translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptome-wide investigation of stop codon readthrough in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Designing a Bioluminescent Reporter Assay: Normalization [promega.kr]
- 15. news-medical.net [news-medical.net]
- 16. Avoidance of reporter assay distortions from fused dual reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. assaygenie.com [assaygenie.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Comparison of read-through effects of aminoglycosides and PTC124 on rescuing nonsense mutations of HERG gene associated with long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of candidate nonsense mutations of FVIII for ribosomal readthrough therapy - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on GJ103 sodium salt activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum concentration on the activity of GJ103 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble, small molecule that functions as a read-through compound. It is an active analog of the compound GJ072.[1][2] Its primary mechanism of action is to induce the translational read-through of premature termination codons (PTCs), also known as nonsense mutations (TGA, TAG, and TAA), in messenger RNA (mRNA).[1] This process allows the ribosome to "read through" the erroneous stop signal, leading to the synthesis of a full-length, and potentially functional, protein. GJ103 has been shown to restore the kinase activity of the ATM (Ataxia-Telangiectasia Mutated) protein in patient-derived cells carrying nonsense mutations in the ATM gene.[1][3]
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
A2: The presence of serum in cell culture media can significantly impact the observed in vitro activity of this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like GJ103.[4][5] This binding can sequester the compound, reducing its free concentration and thus its availability to enter cells and interact with its target. Consequently, a higher concentration of GJ103 may be required to achieve the same biological effect in the presence of serum compared to serum-free conditions. This phenomenon is often observed as an increase in the half-maximal inhibitory concentration (IC50) value.
Q3: I am observing lower than expected activity of GJ103 in my cell-based assays containing serum. What could be the cause?
A3: Lower than expected activity of GJ103 in the presence of serum is a common issue. The primary reason is likely the binding of GJ103 to serum proteins, which reduces its effective concentration.[4][5] The extent of this effect can vary depending on the concentration of serum used. It is also worth noting that some studies on other read-through compounds have shown that serum starvation can, in some contexts, enhance their activity.[1] Therefore, the interplay between GJ103, serum components, and the specific cell line and assay conditions should be carefully considered.
Q4: Is there a way to quantify the impact of serum on GJ103 activity?
A4: Yes, the impact of serum on the activity of a compound like GJ103 can be quantified using an IC50 shift assay.[6][7][8] This involves determining the IC50 value of the compound in the presence of varying concentrations of serum (e.g., 0%, 2.5%, 5%, 10% Fetal Bovine Serum). A rightward shift in the IC50 value with increasing serum concentration indicates that a higher concentration of the compound is needed to achieve the same level of activity, which is indicative of serum protein binding.[6][8]
Data Presentation
The following table presents illustrative data on the impact of Fetal Bovine Serum (FBS) concentration on the IC50 of this compound in an in vitro read-through assay.
Note: The following data is for illustrative purposes only to demonstrate the expected trend and is not derived from published experimental results for this compound.
| Fetal Bovine Serum (FBS) Concentration | IC50 of this compound (µM) | Fold Shift in IC50 (relative to 0% FBS) |
| 0% | 5.2 | 1.0 |
| 2.5% | 12.8 | 2.5 |
| 5.0% | 24.7 | 4.8 |
| 10.0% | 51.3 | 9.9 |
Experimental Protocols
Protocol for Determining the IC50 of this compound with Varying Serum Concentrations
This protocol outlines the steps to assess the impact of serum on the efficacy of this compound using a cell-based assay that measures the restoration of a reporter gene containing a premature termination codon.
1. Cell Seeding:
-
Seed cells (e.g., ataxia telangiectasia patient-derived lymphoblastoid cell lines) in a 96-well plate at a predetermined optimal density.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
2. Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[2]
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.
3. Treatment with GJ103 and Varying Serum Concentrations:
-
Prepare separate media containing different concentrations of Fetal Bovine Serum (e.g., 0%, 2.5%, 5%, and 10%).
-
Add the diluted this compound to the media with the different serum concentrations.
-
Remove the old media from the cells and add the media containing the various concentrations of GJ103 and serum.
-
Include control wells with no GJ103 for each serum concentration.
4. Incubation:
-
Incubate the plates for a duration sufficient for the read-through effect to be observed (e.g., 4 days for ATM kinase activity restoration).[1]
5. Assay for Read-Through Activity:
-
Measure the read-through activity using a suitable assay. This could be a luciferase reporter assay, an ELISA for the restored protein, or a functional assay measuring the activity of the restored protein (e.g., ATM kinase activity).[1]
6. Data Analysis:
-
Normalize the results to the untreated controls for each serum concentration.
-
Plot the dose-response curves for each serum concentration.
-
Calculate the IC50 value for each serum concentration using a suitable software package.
Troubleshooting Guides
Issue 1: High variability in results between experiments.
-
Possible Cause: Inconsistent serum batches.
-
Solution: Use a single, quality-controlled batch of FBS for the entire set of experiments. If a new batch must be used, it is advisable to re-validate the assay.
-
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Issue 2: No significant read-through activity observed even at high concentrations of GJ103.
-
Possible Cause: High serum concentration leading to excessive protein binding.
-
Solution: Reduce the serum concentration in your assay. If possible, perform the experiment in a serum-free medium or a medium with a very low serum percentage to establish a baseline activity for GJ103.
-
-
Possible Cause: The specific nonsense mutation is not efficiently read through by GJ103.
-
Solution: Confirm from literature that GJ103 is active against the specific premature termination codon (TGA, TAG, or TAA) present in your model system.[1]
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause: this compound concentration is too high.
-
Solution: Although GJ103 is reported to be well-tolerated at concentrations up to 300 μM in A-T cells, it is important to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in your specific cell line to determine the non-toxic concentration range.[6]
-
-
Possible Cause: Interaction of GJ103 with components in the serum-free media.
-
Solution: If using a serum-free formulation, ensure all components are compatible with GJ103.
-
Visualizations
Caption: Signaling pathway of this compound in promoting read-through of premature termination codons.
Caption: Experimental workflow for determining the impact of serum concentration on this compound activity.
Caption: Logical relationship between serum concentration and the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Frontiers | Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations [frontiersin.org]
- 4. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
addressing GJ103 sodium salt precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of GJ103 sodium salt in experimental media.
Troubleshooting Guides
Problem: Precipitation of this compound Observed in Media
Precipitation of this compound upon its addition to cell culture or experimental media can arise from several factors, including pH, temperature, and the concentration of both the compound and other media components. Below is a guide to help you troubleshoot and resolve this issue.
Summary of Potential Causes and Solutions for this compound Precipitation
| Potential Cause | Observation | Recommended Solution | Success Indicator |
| Low pH of Media | Precipitate forms immediately upon addition of this compound. | Adjust the pH of the media to a more alkaline value (e.g., 7.4-8.0) before adding the compound.[1] | The compound dissolves completely and remains in solution. |
| High Compound Concentration | A precipitate forms after the addition of a high concentration of this compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and add it to the media in a smaller volume.[2] A serial dilution of the stock in the solvent before adding to the media can also be beneficial.[2] | A clear solution is obtained at the desired final concentration. |
| "Salting Out" Effect | Precipitation occurs in media with high salt concentrations (e.g., concentrated buffers).[1][3] | Reduce the concentration of buffer salts if possible, or switch to a buffer system less prone to causing salt precipitation, such as Tris-based buffers.[1] | This compound dissolves without forming a precipitate. |
| Low Temperature | The compound precipitates when the medium is stored at low temperatures (e.g., 4°C).[4] | Prepare fresh solutions before use and maintain them at room temperature or 37°C. If cold storage is necessary, allow the medium to warm to room temperature before adding the compound. | The compound remains in solution at the working temperature. |
| Interaction with Media Components | Precipitation is observed in specific types of media but not in others. | Test the solubility of this compound in different media formulations to identify a compatible one. Some media components, like certain metal ions, can contribute to precipitation.[5] | Identification of a medium in which this compound is readily soluble. |
Experimental Protocol: Solubility Assessment of this compound in a Novel Medium
This protocol outlines a method to determine the solubility of this compound in a specific cell culture medium.
Materials:
-
This compound
-
The specific cell culture medium to be tested
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
-
pH meter
Methodology:
-
Prepare a series of this compound concentrations:
-
Start by preparing a high-concentration stock solution of this compound in a known solvent where it is highly soluble (e.g., sterile water or DMSO).
-
Create a range of dilutions of the stock solution in the test medium. For example, prepare concentrations ranging from 1 µM to 1 mM.
-
-
Equilibration:
-
Incubate the prepared solutions at the intended experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours), allowing the solution to reach equilibrium. Mix gently during incubation.
-
-
Observation for Precipitation:
-
Visually inspect each concentration for any signs of precipitation.
-
For a more quantitative measure, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes. The presence of a pellet indicates precipitation.
-
-
Quantification of Soluble Compound (Optional):
-
Carefully collect the supernatant from the centrifuged tubes.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
-
pH Measurement:
-
Measure the pH of the medium before and after the addition of this compound to determine if the compound itself is altering the pH, which could in turn affect its solubility.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound can be due to several factors. A common reason is the pH of the medium. If the pH is too acidic, the sodium salt can convert to its less soluble free acid form.[1] Other causes include high concentrations of the compound, high salt content in the media leading to a "salting out" effect, or storage at low temperatures which can decrease solubility.[1][4]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: While this compound is water-soluble, for cell culture applications, it is often recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[2] This allows for the addition of a small volume of the stock solution to the aqueous culture medium, minimizing the risk of precipitation that can occur when adding a concentrated aqueous solution of an organic compound directly to the media.[2]
Q3: Can the type of buffer in my medium affect the solubility of this compound?
A3: Yes, the buffer composition and concentration can significantly impact solubility. High concentrations of certain buffer salts, like phosphates, can lead to the "salting out" of compounds.[1] If you suspect this is an issue, consider using a lower concentration of the buffer or switching to a different buffering agent, such as a Tris-based buffer, which may be less likely to cause precipitation.[1]
Q4: I noticed a precipitate after taking my media with this compound out of the refrigerator. What should I do?
A4: This is likely due to the decreased solubility of the compound at lower temperatures.[4] You can try gently warming the solution to room temperature or 37°C to see if the precipitate redissolves. To prevent this in the future, it is best to prepare fresh solutions before your experiment or to add the this compound to the media after it has been warmed to the appropriate working temperature.
Q5: Could the precipitation of this compound be harmful to my cells?
A5: Yes, precipitates in cell culture can be detrimental. They can alter the effective concentration of your compound, leading to inaccurate experimental results. Additionally, the precipitate itself can be phagocytosed by cells or have other direct cytotoxic effects. It is always best to ensure your compound is fully dissolved in the culture medium.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | ATM/ATR | TargetMol [targetmol.com]
- 3. Salt Selection & Buffer Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GJ103 Sodium Salt and PTC124 (Ataluren) for the Treatment of Nonsense Mutations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two promising small molecules, GJ103 sodium salt and PTC124 (ataluren), for their potential in treating genetic disorders caused by nonsense mutations. This publication synthesizes available experimental data to objectively evaluate their performance, details the underlying methodologies, and visualizes key pathways and workflows.
Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. Both this compound and PTC124 are designed to induce ribosomal read-through of these PTCs, enabling the synthesis of a full-length, functional protein. While PTC124 has been more extensively studied and has received conditional marketing authorization in some regions for specific indications, GJ103 has emerged as a compound with comparable, and in some contexts, potentially superior activity.
Mechanism of Action: Overriding Premature Stop Signals
Both this compound and PTC124 function as read-through agents, but their precise mechanisms of interaction with the ribosomal machinery are still under investigation. The prevailing hypothesis is that these small molecules decrease the efficiency of translation termination at premature stop codons, allowing a near-cognate aminoacyl-tRNA to be incorporated at the PTC site, thus "reading through" the mutation and continuing translation to the normal stop codon. This process restores the production of a full-length protein, which can potentially alleviate the disease phenotype.
A Head-to-Head Battle: GJ103 Sodium Salt vs. G418 for Nonsense Mutation Read-through
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic strategies for genetic disorders caused by nonsense mutations, the quest for potent and safe read-through compounds is paramount. These molecules hold the promise of restoring the production of full-length, functional proteins by overcoming premature termination codons (PTCs). For decades, the aminoglycoside antibiotic G418 has been a benchmark compound in preclinical studies for its ability to induce read-through. However, its clinical utility is hampered by significant cytotoxicity. This has spurred the development of novel, non-aminoglycoside compounds, among which GJ103 sodium salt has emerged as a promising alternative.
This guide provides an objective comparison of the read-through efficiency and cellular tolerance of this compound and G418, supported by experimental data. We delve into their mechanisms of action, present quantitative comparisons of their efficacy, and provide detailed experimental protocols for key assays cited.
Mechanism of Action: Two Distinct Approaches to a Common Goal
G418 , a well-characterized aminoglycoside, exerts its read-through effect by binding to the decoding center of the ribosome.[1] This binding induces a conformational change that reduces the fidelity of translation termination, allowing a near-cognate aminoacyl-tRNA to be incorporated at the site of a premature stop codon (UAA, UAG, or UGA).[1] This enables the ribosome to continue translation, leading to the synthesis of a full-length protein. However, this interference with ribosomal function is not specific to PTCs and can also affect normal translation, contributing to its cellular toxicity.[1]
This compound , an active analog of the read-through compound GJ072, represents a newer class of small molecules designed to overcome the limitations of aminoglycosides.[2] While its precise mechanism is still under investigation, it is believed to modulate the translation termination process with greater specificity and reduced off-target effects compared to G418, leading to a more favorable safety profile.[3]
Comparative Analysis of Read-through Efficiency
A key study by Du et al. (2013) in Molecular Therapy provided a direct comparison of the read-through activity of GJ103 and G418 on nonsense mutations in the ATM gene, which is implicated in Ataxia-Telangiectasia.[2] The study utilized both a cell-free in vitro assay (Protein Truncation Test - ELISA) and cell-based assays to assess the restoration of full-length ATM protein and its function.
The data consistently demonstrated that this compound induces read-through of all three types of premature stop codons (TGA, TAG, and TAA) at levels comparable to G418.[2][3]
Table 1: Comparison of Read-through Efficiency of this compound and G418 on ATM Nonsense Mutations
| Compound | Target Mutation (Stop Codon) | Assay | Read-through Efficiency | Reference |
| This compound | ATM c.5623C>T (TGA) | PTT-ELISA | Comparable to G418 | [2] |
| ATM c.8263C>T (TGA) | Flow Cytometry (ATM pSer1981) | Significant increase in ATM kinase activity | [2] | |
| ATM c.4663C>T (TAG) | Flow Cytometry (ATM pSer1981) | Significant increase in ATM kinase activity | [2] | |
| ATM c.7630_7631delinsTA (TAA) | Flow Cytometry (ATM pSer1981) | Significant increase in ATM kinase activity | [2] | |
| G418 | ATM c.5623C>T (TGA) | PTT-ELISA | Positive Control | [2] |
| ATM c.8263C>T (TGA) | Flow Cytometry (ATM pSer1981) | Significant increase in ATM kinase activity | [2] |
Note: The study by Du et al. (2013) describes the activity of GJ103 as "comparable" to G418 in the PTT-ELISA assay without providing specific percentage values in the main text. The cell-based assays demonstrated a significant restoration of ATM kinase activity, indicating successful read-through.
A significant advantage of this compound highlighted in the study is its lower cytotoxicity compared to G418. A-T cells treated with GJ103 were reported to be "well tolerated," a critical factor for its potential as a therapeutic agent.[2][3]
Experimental Protocols
In Vitro Read-through Assessment: Protein Truncation Test-ELISA (PTT-ELISA)
This assay provides a quantitative measure of a compound's ability to induce read-through in a cell-free system.
Methodology:
-
Template Preparation: A plasmid DNA construct containing the target gene with a specific nonsense mutation upstream of a tag (e.g., HA-tag) is used as a template.
-
In Vitro Transcription/Translation: The plasmid is subjected to a coupled in vitro transcription and translation system (e.g., TnT® Quick Coupled Transcription/Translation System, Promega) in the presence of the test compound (this compound or G418) at various concentrations.
-
Capture of Truncated Product: The reaction mixture is transferred to a microplate coated with an antibody specific to a region of the protein upstream of the nonsense mutation. This captures all translated products, both truncated and full-length.
-
Detection of Read-through Product: A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that recognizes the C-terminal tag (present only in the full-length, read-through product) is added.
-
Quantification: A chemiluminescent substrate is added, and the resulting signal is measured using a luminometer. The intensity of the signal is directly proportional to the amount of full-length protein produced via read-through.
Cell-Based Read-through and Functional Assessment: Flow Cytometry for ATM Kinase Activity
This assay assesses the functional restoration of the ATM protein in patient-derived cells following treatment with read-through compounds.
Methodology:
-
Cell Culture and Treatment: Ataxia-Telangiectasia (A-T) patient-derived lymphoblastoid cell lines harboring specific ATM nonsense mutations are cultured under standard conditions. Cells are treated with various concentrations of this compound or G418 for a specified period (e.g., 96 hours).
-
Induction of DNA Damage: To activate the ATM kinase, cells are subjected to a DNA-damaging agent, such as ionizing radiation (e.g., 10 Gy of γ-irradiation).
-
Cell Fixation and Permeabilization: Following a post-irradiation incubation period (e.g., 1 hour), cells are fixed with paraformaldehyde and permeabilized with methanol to allow intracellular antibody staining.
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of an ATM substrate, such as pSer1981-ATM. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in the fluorescent signal in treated cells compared to untreated controls indicates the presence of functional, full-length ATM protein capable of autophosphorylation upon DNA damage.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of nonsense-mediated mRNA decay and read-through, as well as a typical experimental workflow for comparing the efficiency of these compounds.
Caption: Mechanism of NMD and Therapeutic Read-through.
Caption: Experimental Workflow for Compound Comparison.
Conclusion
The emergence of novel read-through compounds like this compound offers a significant advancement in the potential treatment of genetic diseases caused by nonsense mutations. Experimental evidence demonstrates that this compound exhibits read-through efficiency comparable to the established aminoglycoside G418 across all three types of premature termination codons.[2] Crucially, GJ103 appears to have a superior safety profile with lower cytotoxicity, a critical factor for the development of a viable therapeutic.[2][3]
For researchers and drug development professionals, this compound represents a compelling alternative to G418 for further investigation. Its potent read-through activity, coupled with improved cellular tolerance, positions it as a promising candidate for progressing towards clinical applications for a range of genetic disorders. Future studies should focus on elucidating its precise mechanism of action and evaluating its in vivo efficacy and long-term safety.
References
- 1. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G418 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Translational Read-Through Compounds: GJ103 Sodium Salt and Alternatives
Translational read-through therapy is a promising strategy for treating genetic disorders caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) into the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. Read-through compounds work by enabling the ribosome to bypass the PTC, allowing for the synthesis of a full-length, functional protein. This guide provides a comparative overview of GJ103 sodium salt and other prominent read-through compounds, supported by experimental data and methodologies.
Mechanism of Action: Overcoming Premature Termination
Nonsense mutations account for approximately 11% of all gene lesions that cause human genetic diseases.[1][2] The therapeutic goal of read-through compounds is to promote the insertion of a near-cognate transfer RNA (tRNA) at the site of the PTC, which allows translation to continue.[3][4] The level of read-through depends on factors like the specific stop codon (UGA, UAA, or UAG), the surrounding mRNA sequence, and the compound used.[5] Compounds are broadly categorized into two main classes: aminoglycosides and non-aminoglycosides.[1][2]
Compound Profiles
This compound: A Novel Non-Aminoglycoside
GJ103 is an active analog of the novel read-through compound GJ072, which was identified through high-throughput screening.[6][7] A key advantage of GJ103 is its formulation as a water-soluble salt, which facilitates its use in systematic in vivo administration and experimental studies.[2][6]
Studies on GJ103 and its parent compounds have demonstrated:
-
Broad Efficacy: Effective at inducing read-through of all three types of nonsense mutations (TGA, TAG, and TAA).[6]
-
Comparable Activity: In ataxia-telangiectasia (A-T) cellular models, GJ103 and its parent compound GJ072 showed read-through activity comparable or superior to other non-aminoglycoside compounds like RTC13 and ataluren (PTC124).[2][6]
-
Favorable Tolerability: Appeared to be well-tolerated in A-T cells, suggesting a potentially better safety profile than some earlier compounds.[2][6]
Other Key Read-Through Compounds
-
Aminoglycosides (e.g., Gentamicin, G418): These were the first class of compounds identified with read-through capabilities.[8] They function by binding to the decoding site on the eukaryotic ribosome, which can induce a misreading of the PTC.[1][8] While effective in many preclinical models, their long-term clinical use is hampered by significant nephrotoxicity (kidney damage) and ototoxicity (hearing loss).[4][9] Gentamicin is the only aminoglycoside that has been tested in clinical trials for PTC read-through.[1][2]
-
Ataluren (PTC124): A non-aminoglycoside compound that is the only read-through drug approved for clinical use (in the European Union for Duchenne muscular dystrophy).[3] Its mechanism differs from aminoglycosides; it is thought to inhibit the activity of the translation release factors that normally recognize stop codons.[3] The initial discovery of Ataluren was associated with its effect on a firefly luciferase reporter, which highlighted the importance of using luciferase-independent assays for screening.[10]
-
RTC13 and RTC14: These are non-aminoglycoside compounds identified through a robust, luciferase-independent high-throughput screening assay.[11][12][13] They have demonstrated the ability to restore functional ATM protein in A-T patient cells and dystrophin protein in a mouse model of Duchenne muscular dystrophy.[11][12][14]
-
Designer Aminoglycosides (e.g., ELX-02, NB-series): To overcome the toxicity of traditional aminoglycosides, new synthetic versions have been developed.[9] Compounds like ELX-02 and NB84 are designed to have greater potency and reduced toxicity compared to conventional aminoglycosides.[4][9]
Quantitative Data Comparison
The following tables summarize the characteristics and reported efficacy of various read-through compounds.
Table 1: General Comparison of Read-Through Compound Classes
| Feature | Aminoglycosides (e.g., Gentamicin, G418) | Non-Aminoglycosides (e.g., GJ103, Ataluren, RTC13) |
| Mechanism | Bind to ribosomal decoding center, inducing misreading of PTC.[1][8] | Varies; may inhibit translation release factors or have other ribosomal interactions.[3] |
| Advantages | Well-characterized read-through activity in preclinical models. | Generally lower toxicity profiles.[2][10] Often orally bioavailable. |
| Disadvantages | Significant risk of nephrotoxicity and ototoxicity.[4][9] Poor cell permeability. | Efficacy can be highly dependent on the specific nonsense mutation and gene context. |
| Clinical Status | Gentamicin used in some clinical trials but not approved as a read-through drug.[1][2] | Ataluren (PTC124) is clinically approved for DMD in the EU.[3] |
Table 2: Summary of Experimental Data for Select Compounds
| Compound | Model System | Target Gene/Protein | Key Quantitative Finding |
| GJ103 / GJ072 | Ataxia-Telangiectasia (A-T) patient cells | ATM | Restored ATM kinase activity to levels comparable or superior to RTC13 and Ataluren.[2][6] |
| Gentamicin | Cystic Fibrosis (CF) patient cells | CFTR | Can induce PTC read-through but requires high concentrations (e.g., 7.5–10 mg/kg/d intravenously in trials).[2] |
| G418 | mdx mouse myotubes | Dystrophin | Induces read-through but shows significant toxicity at concentrations >2.5 µM in vitro.[11] |
| Ataluren (PTC124) | Cystic Fibrosis (CF) models | CFTR | Demonstrated more efficient read-through activity than aminoglycosides in a Phase I clinical study.[10] |
| RTC13 / RTC14 | mdx mouse myotubes | Dystrophin | Induced significant dystrophin protein expression at concentrations of 10 and 20 µM.[11] |
Experimental Protocols & Methodologies
The evaluation of read-through compounds relies on a multi-step process involving screening, cell-based validation, and functional assessment.
1. High-Throughput Screening (HTS) for Compound Discovery A sensitive and quantitative HTS assay is crucial for identifying novel read-through compounds from large chemical libraries.[12][13]
-
Protein Transcription/Translation (PTT)–ELISA Assay: This is a luciferase-independent method developed to avoid the artifacts associated with luciferase reporters.[11][13]
-
Principle: Plasmid templates containing a gene with a specific PTC are used in an in vitro coupled transcription/translation system. The target protein is tagged with epitopes (e.g., V5).
-
Detection: A full-length protein is only produced if a compound successfully induces read-through. This product is then detected using an antibody against the tag (e.g., anti-V5) in an ELISA format.[13]
-
2. Cell-Based Assays for Efficacy Validation
-
Western Blotting: This technique is used to directly visualize the restoration of full-length protein. For example, muscle cells from mdx mice (a model for Duchenne muscular dystrophy) can be treated with compounds, and cell lysates are analyzed by Western blot for the presence of full-length dystrophin.[11]
-
Immunofluorescence: Used to assess the restoration and proper localization of the target protein. For instance, in A-T cells, the formation of ATM-Ser1981 ionizing radiation-induced foci (IRIF) is a marker of restored ATM kinase activity and can be visualized by immunofluorescence microscopy.[10]
3. Functional Assays Restoring protein expression does not guarantee functional correction. Therefore, assays measuring the biological activity of the restored protein are essential.
-
ATM Kinase Activity Assay: In A-T cells, the function of the restored ATM protein is confirmed by measuring its kinase activity. This can be done by detecting the autophosphorylation of ATM itself or the trans-phosphorylation of its downstream targets, such as the SMC1 protein.[10]
-
Colony Survival Assay (CSA): This assay assesses the functional restoration of cellular processes. A-T cells are highly sensitive to radiation. A successful read-through compound will restore enough functional ATM protein to rescue the cells from radiation-induced death, which is measured by their ability to form colonies after exposure.[10]
Visualizations: Pathways and Workflows
Caption: General mechanism of nonsense mutation read-through.
Caption: Workflow for discovery and validation of read-through compounds.
Caption: Contrasting mechanisms of different read-through compound classes.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Classes of Translational Readthrough-Inducing Drugs | Encyclopedia MDPI [encyclopedia.pub]
- 10. rupress.org [rupress.org]
- 11. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of GJ103 Sodium Salt Versus Aminoglycosides: A Comparative Analysis
A direct comparative guide on the antibacterial efficacy of GJ103 sodium salt versus aminoglycosides is not feasible as these compounds are developed for fundamentally different therapeutic applications. Aminoglycosides are a class of potent antibiotics, while this compound is an investigational compound designed for read-through therapy in genetic disorders, with a deliberately minimized antibacterial effect.
This guide will provide a comprehensive overview of the well-established antibacterial efficacy of aminoglycosides and clarify the distinct therapeutic purpose of this compound, explaining why a direct comparison of their antimicrobial activities is not applicable.
Aminoglycosides: A Pillar of Antibacterial Therapy
Aminoglycosides are a critically important class of antibiotics used in the treatment of serious bacterial infections. Their efficacy is well-documented against a broad spectrum of pathogens, particularly Gram-negative bacteria.
Mechanism of Action
Aminoglycosides exert their bactericidal effects by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional proteins, which ultimately results in bacterial cell death.
Spectrum of Activity
Aminoglycosides are active against a wide range of aerobic Gram-negative bacilli, including:
-
Pseudomonas aeruginosa
-
Escherichia coli
-
Klebsiella pneumoniae
-
Enterobacter species
They also exhibit activity against some Gram-positive bacteria, such as Staphylococcus aureus, and are often used in combination with other antibiotics to achieve synergistic effects.
This compound: A Novel Approach to Treating Genetic Disorders
This compound is an analog of GJ072, a compound identified for its ability to induce "read-through" of premature stop codons in messenger RNA (mRNA). This mechanism is being explored as a potential treatment for genetic diseases caused by nonsense mutations.
Mechanism of Action
Nonsense mutations introduce a premature stop codon in the mRNA sequence, leading to the production of a truncated, non-functional protein. Read-through compounds like this compound enable the ribosome to ignore this premature stop signal and continue translation, resulting in the synthesis of a full-length, potentially functional protein.
Therapeutic Focus: Genetic Disorders, Not Infections
The primary goal in the development of read-through compounds is to restore the function of proteins affected by genetic mutations. To ensure patient safety for long-term treatment of genetic conditions, these molecules are specifically designed to have minimal off-target effects, including antibacterial activity. In fact, research on designer aminoglycoside derivatives for read-through therapy has focused on reducing their affinity for bacterial ribosomes to minimize antibiotic effects and associated toxicities. For instance, the novel aminoglycoside derivative ELX-02, developed for read-through therapy, exhibits approximately 100-fold lower antibacterial activity than gentamicin.
Conclusion: Different Tools for Different Tasks
Experimental Protocols for Aminoglycoside Efficacy Testing
Standardized methods are used to evaluate the in vitro and in vivo efficacy of aminoglycosides.
In Vitro Susceptibility Testing
-
Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Serial dilutions of the aminoglycoside are prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The MIC is determined after incubation by observing the lowest concentration that inhibits growth.
-
Agar Dilution: Similar to broth dilution, but the antibiotic is incorporated into an agar medium at various concentrations. The bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration that inhibits visible growth.
In Vivo Efficacy Models
Animal models of infection are crucial for evaluating the in vivo efficacy of antibiotics. Common models include:
-
Thigh Infection Model: Animals, typically mice, are rendered neutropenic and then infected with a bacterial pathogen in the thigh muscle. The aminoglycoside is administered at various doses, and the efficacy is assessed by measuring the reduction in bacterial colony-forming units (CFUs) in the thigh tissue compared to untreated controls.
-
Sepsis Model: Animals are infected systemically with a lethal dose of bacteria. The efficacy of the aminoglycoside is determined by its ability to protect the animals from death.
Visualizing the Mechanisms
Aminoglycoside Mechanism of Action
Caption: Mechanism of action of aminoglycoside antibiotics.
Read-Through Compound Mechanism of Action
Caption: Mechanism of action of a read-through compound like this compound.
Navigating Premature Stop Codons: A Comparative Guide to GJ103 Sodium Salt and Other Read-Through Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GJ103 sodium salt's activity in promoting the read-through of premature termination codons (PTCs) against other therapeutic alternatives. This document synthesizes available experimental data to offer an objective overview of its performance and mechanism of action.
This compound, an analog of the read-through compound GJ072, has emerged as a promising agent for genetic disorders caused by nonsense mutations. Its primary mechanism of action involves the suppression of premature stop codons, enabling the ribosome to read through the erroneous signal and synthesize a full-length, functional protein. This activity has been notably documented in Ataxia-Telangiectasia (A-T) patient-derived cells, where it restores the function of the ATM kinase, a critical protein in the DNA damage response pathway.
Comparative Analysis of Read-Through Compound Activity
The efficacy of read-through compounds can vary significantly depending on the cell line, the specific nonsense mutation, and the surrounding sequence context. While data on this compound is predominantly centered on A-T cells, this section provides a comparative overview with other well-established read-through agents.
Table 1: In Vitro Activity of Read-Through Compounds in Different Cell Lines
| Compound | Cell Line(s) | Target Gene (Mutation) | Observed Effect | Quantitative Data (Concentration) | Citation(s) |
| This compound | A-T Lymphoblastoid Cells | ATM (nonsense mutations) | Restored ATM kinase activity, ATMpSer1981 autophosphorylation, and SMC1pSer966 transphosphorylation. More tolerable than RTC13 and RTC14. | Low cytotoxicity observed at concentrations as high as 300 μM. | [1][2] |
| Various Cancer Cell Lines | Not extensively reported | Data not available | Data not available | ||
| PTC124 (Ataluren) | HEK293 | Luciferase Reporter (UGA, UAG, UAA) | Promoted read-through of all three stop codons. | - | [3] |
| Cystic Fibrosis Bronchial Epithelial Cells | CFTR | Restoration of full-length CFTR protein. | - | [4] | |
| mdx mouse myotubes | Dystrophin | Induced significant amounts of dystrophin protein. | - | [5] | |
| RTC13 & RTC14 | A-T Lymphoblastoid Cells | ATM (nonsense mutations) | Induced functional ATM protein and restored kinase activity. | EC50 <10 µM | [3][5] |
| mdx mouse myotubes | Dystrophin | Induced significant amounts of dystrophin protein. | - | [5] | |
| Gentamicin (G418) | NIH3T3 | Dual Reporter Vector (various PTCs) | Stimulated read-through, with efficiency dependent on the stop codon and surrounding nucleotide context. | 800 µg/ml | [6] |
| HDQ-P1 (human mammary carcinoma) | TP53 (R213X) | Induced read-through of the p53 nonsense mutation. | 50 μM (G418) | [7] |
Mechanism of Action: Overriding Premature Termination
Nonsense mutations introduce a premature termination codon (PTC) within the coding sequence of a gene. This leads to the production of a truncated, non-functional protein and often triggers nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades transcripts containing PTCs. Read-through compounds like this compound work by promoting the insertion of a near-cognate aminoacyl-tRNA at the site of the PTC in the ribosome. This allows translation to continue, resulting in the synthesis of a full-length protein.
In the context of Ataxia-Telangiectasia, the restoration of full-length ATM protein by this compound is critical. ATM kinase is a master regulator of the DNA damage response. Its activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thus maintaining genomic stability.
References
- 1. This compound | ATM/ATR | TargetMol [targetmol.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. rupress.org [rupress.org]
- 6. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
A Comparative Guide to Nonsense Mutation Read-Through Compounds: Cross-Validation of GJ103 Sodium Salt
This guide provides a comparative analysis of GJ103 sodium salt and other established nonsense mutation read-through compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these molecules for potential therapeutic applications.
Mechanism of Action: Overcoming Premature Termination Codons
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. This is the underlying cause of numerous genetic disorders. Read-through compounds are small molecules that enable the ribosome to bypass these PTCs, allowing for the translation of a full-length, functional protein. This compound, an analog of the read-through compound GJ072, belongs to this class of therapeutic agents. Its efficacy is cross-validated by comparing its performance with other known read-through compounds such as the non-aminoglycoside Ataluren (PTC124) and aminoglycoside antibiotics like Gentamicin and G418.
Quantitative Comparison of Read-Through Compounds
The following table summarizes the quantitative data on the read-through efficiency and experimental conditions for this compound and its alternatives. It is important to note that direct comparison of efficiencies can be challenging due to variations in experimental models, cell types, and reporter systems used across different studies.
| Compound | Class | Model System | Concentration | Read-Through Efficiency/Effect | Cytotoxicity | Citation(s) |
| This compound | Non-aminoglycoside | A-T Cells | Up to 300 µM | Active analog of GJ072, demonstrates read-through activity across TGA, TAG, and TAA PTCs. | Low cytotoxicity observed in A-T cells at concentrations as high as 300 µM.[1] | [1] |
| Ataluren (PTC124) | Non-aminoglycoside | HEK293 cells (luciferase reporter), mdx mouse model, Duchenne Muscular Dystrophy (DMD) patients | 0.1 - 30 µM (in vitro), 10-80 mg/kg/day (in vivo) | Dose-dependent read-through of all three stop codons. In DMD patients, 61% showed an increase in dystrophin expression.[2][3][4] | Generally well-tolerated.[2][4] | [2][3][4][5] |
| Gentamicin | Aminoglycoside | NIH3T3 cells, Cystic Fibrosis (CF) patient cells, DMD patients | 800 µg/ml (in vitro), 7.5 mg/kg/day (in vivo) | Read-through rates vary from <0.1% to ~3% depending on the nonsense mutation context.[6][7] In some DMD patients, dystrophin levels increased to 13-15% of normal.[8] | Known to have nephrotoxic and ototoxic side effects with long-term use. | [6][7][8][9] |
| G418 (Geneticin) | Aminoglycoside | Various cell lines (AD293, HeLa, C2C12, N2a) | 75 - 1000 µg/ml | Potent read-through inducer, can achieve >60% of wild-type protein expression in reporter assays, though often at cytotoxic concentrations.[10] Fold-increase in read-through can be over 60-fold.[10] | Exhibits significant cytotoxicity at concentrations required for efficient read-through.[10][11] | [10][11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to evaluate the efficacy of read-through compounds.
Dual-Luciferase Reporter Assay for Read-Through Efficiency
This is a widely used in vitro method to quantify the read-through efficiency of a compound.
-
Principle: A reporter plasmid is constructed containing two reporter genes, typically Renilla luciferase (as a control for transfection efficiency and cell viability) and Firefly luciferase (as the primary reporter), separated by a premature termination codon (PTC). In the absence of a read-through compound, only the Renilla luciferase is expressed. In the presence of an effective compound, the ribosome reads through the PTC, leading to the expression of the Firefly luciferase. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of read-through efficiency.
-
Protocol Outline:
-
Cell Culture and Transfection: HEK293 or other suitable cells are cultured to ~80% confluency in 96-well plates. Cells are then transfected with the dual-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound, Ataluren, Gentamicin, or G418) at various concentrations. A vehicle-only control is also included.
-
Lysis and Luciferase Assay: After a 24-48 hour incubation period, cells are lysed. The activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The read-through efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity. This ratio is then normalized to the vehicle control.
-
Western Blotting for Full-Length Protein Detection
This method directly visualizes the production of the full-length protein restored by a read-through compound.
-
Principle: Cells containing a nonsense mutation in a specific gene are treated with the read-through compound. Cell lysates are then subjected to SDS-PAGE to separate proteins by size, transferred to a membrane, and probed with an antibody specific to the target protein. The appearance of a band at the expected molecular weight of the full-length protein indicates successful read-through.
-
Protocol Outline:
-
Cell Culture and Treatment: Patient-derived cells or an appropriate cell line with a known nonsense mutation are cultured and treated with the test compound for 48-72 hours.
-
Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
-
Cellular Functional Assays
These assays measure the restoration of the biological activity of the protein produced through read-through.
-
Principle: The choice of a functional assay depends on the protein of interest. For example, if the target is an ion channel like CFTR, a chloride transport assay can be used. If it's an enzyme, its specific activity can be measured.
-
Protocol Outline (Example: CFTR Chloride Channel Activity):
-
Cell Culture and Treatment: CF patient-derived bronchial epithelial cells (or other relevant cell types) homozygous for a nonsense mutation are cultured on permeable supports and treated with the read-through compound.
-
Ussing Chamber Assay: The permeable supports are mounted in an Ussing chamber. The short-circuit current, which is a measure of ion transport, is recorded.
-
Stimulation and Measurement: A cAMP agonist (e.g., forskolin) is added to activate the CFTR channel. An increase in the short-circuit current upon stimulation indicates restored CFTR function.
-
Data Analysis: The change in current is quantified and compared between treated and untreated cells.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of read-through compounds and a typical experimental workflow for their validation.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. Phase 2a study of ataluren-mediated dystrophin production in patients with nonsense mutation Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]
- 7. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycoside-induced mutation suppression (stop codon readthrough) as a therapeutic strategy for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro prediction of stop-codon suppression by intravenous gentamicin in patients with cystic fibrosis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. G418-mediated ribosomal read-through of a nonsense mutation causing autosomal recessive proximal renal tubular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides | eLife [elifesciences.org]
The Search for ATM Gene Therapy Alternatives: A Comparative Guide Beyond GJ103 Sodium Salt
For researchers, scientists, and drug development professionals navigating the complexities of Ataxia-Telangiectasia (A-T) and other ATM-deficiency-related disorders, the quest for effective therapeutic agents is paramount. While GJ103 sodium salt has been a compound of interest, a growing landscape of alternative strategies is emerging. This guide provides an objective comparison of promising alternatives, supported by available experimental data, to inform the direction of future research and development in ATM gene therapy.
Ataxia-Telangiectasia is a rare, neurodegenerative genetic disorder caused by mutations in the ATM gene, which plays a crucial role in DNA repair and cell cycle control.[1][2] The primary goal of ATM-targeted therapies is to restore the function of the ATM protein. This has led to the exploration of various therapeutic modalities, from gene replacement to the modulation of ATM protein activity. This guide will delve into the current alternatives to this compound, focusing on gene therapy approaches and small molecule modulators.
A Comparative Analysis of Therapeutic Strategies
The development of therapies for A-T faces significant challenges, including the large size of the ATM gene and the need to deliver therapeutics across the blood-brain barrier.[3] The following table summarizes the key characteristics of various alternative approaches compared to small molecule activators like this compound.
| Therapeutic Modality | Examples | Mechanism of Action | Key Advantages | Key Challenges |
| Small Molecule Activators | This compound, Sodium Tungstate | Directly or indirectly enhances the activity of the existing, albeit mutated, ATM protein.[4] | Oral bioavailability, potential to cross the blood-brain barrier, cost-effective manufacturing. | Efficacy is dependent on the presence of a responsive mutant ATM protein; potential for off-target effects. |
| Antisense Oligonucleotides (ASOs) | Atipeksen | Binds to specific mRNA sequences to correct splicing defects or modulate protein expression.[5] | High specificity for the target mutation; potential for treating specific patient populations.[5] | Delivery to target tissues, particularly the central nervous system, can be challenging; potential for off-target hybridization. |
| Gene Replacement (Viral Vectors) | Lentiviral vectors, Adeno-Associated Viral (AAV) vectors | Delivers a functional copy of the ATM gene to cells.[2][3] | Potential for long-term or permanent correction of the genetic defect. | Large size of the ATM cDNA is a challenge for packaging into some viral vectors[2][3]; potential for immunogenicity and insertional mutagenesis. |
| Gene Replacement (Non-Viral Vectors) | Lipid Nanoparticles (LNPs), Polymeric Nanoparticles | Delivers a functional copy of the ATM gene using synthetic carriers.[6][7][8] | Improved safety profile compared to viral vectors (lower immunogenicity)[6][8]; easier to manufacture.[6] | Lower transfection efficiency compared to viral vectors; transient expression may require repeated administration. |
Experimental Data and Performance
Direct comparative studies of this compound against all these alternatives are limited. However, preclinical and clinical data for each modality provide insights into their potential.
Antisense Oligonucleotides: The Case of Atipeksen
Atipeksen is an ASO currently in a clinical trial for A-T patients with a specific ATM mutation (c.7865C>T).[5] The primary outcome measures of this trial are safety and efficacy, assessed by changes in neurological symptoms.[5] While quantitative data on its performance is pending the trial's completion, the targeted nature of ASOs represents a significant step towards personalized medicine for A-T.
Viral Vectors: Overcoming the Size Hurdle
Research has focused on optimizing viral vectors to accommodate the large ATM cDNA. Studies have shown that lentiviral and gammaretroviral vectors can be produced to express the ATM protein, which then phosphorylates its downstream targets, indicating functional restoration.[2] The primary challenge remains the efficiency of packaging and transduction.[2] AAV vectors, while popular in gene therapy, face limitations due to their smaller packaging capacity, necessitating the exploration of "micro-ATM" constructs containing only the essential functional domains.[1]
Non-Viral Vectors: A Safer Delivery Alternative
Non-viral vectors, such as lipid nanoparticles (LNPs), offer a potentially safer alternative to viral delivery methods.[6][7] Their development has been spurred by the success of mRNA vaccines. For ATM gene therapy, the key will be to optimize LNP formulations to achieve efficient delivery to the central nervous system.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments in ATM gene therapy research.
In Vitro Validation of ATM Function Restoration
Objective: To determine if a therapeutic agent restores the kinase activity of the ATM protein in patient-derived cells.
Methodology:
-
Cell Culture: Culture patient-derived fibroblasts or lymphoblasts with known ATM mutations.
-
Transduction/Transfection: Introduce the therapeutic agent (e.g., viral vector carrying the ATM gene, ASO, or small molecule) into the cells.
-
Induction of DNA Damage: Expose the cells to ionizing radiation (IR) or a radiomimetic drug (e.g., bleomycin) to induce DNA double-strand breaks.[9]
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation of ATM downstream targets, such as p53 (at Ser15) and Chk2 (at Thr68). An increase in the phosphorylated forms of these proteins indicates restored ATM kinase activity.
Assessment of Cellular Phenotype Correction
Objective: To evaluate if the therapeutic agent corrects the cellular phenotypes associated with ATM deficiency, such as increased radiosensitivity.
Methodology:
-
Cell Treatment: Treat patient-derived cells with the therapeutic agent as described above.
-
Colony Formation Assay: Plate a known number of treated and untreated cells and expose them to varying doses of ionizing radiation.
-
Quantification: After a period of incubation, stain and count the number of surviving colonies.
-
Analysis: Compare the survival curves of treated and untreated cells. A successful therapeutic will increase the radioresistance of the treated cells, shifting their survival curve closer to that of healthy control cells.
Signaling Pathways and Experimental Workflows
Understanding the ATM signaling pathway is fundamental to developing effective therapies. The following diagrams illustrate the canonical ATM activation pathway and a typical experimental workflow for evaluating a novel therapeutic agent.
References
- 1. Ataxia-telangiectasia clinical trial landscape and the obstacles to overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of a large coding sequence: Gene therapy vectors for Ataxia Telangiectasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsociety.org.uk [atsociety.org.uk]
- 4. Sodium tungstate modulates ATM function upon DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thegenehome.com [thegenehome.com]
- 8. Non-Viral Vector Mediated Gene Delivery: the Outsider to Watch Out For in Gene Therapy [insights.bio]
- 9. New human ATM variants are able to regain ATM functions in ataxia telangiectasia disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Read-Through Agents for ATM Mutations
For Researchers, Scientists, and Drug Development Professionals
Ataxia-telangiectasia (A-T) is a rare, neurodegenerative genetic disorder resulting from mutations in the ATM gene. A significant portion of these mutations are nonsense mutations, which introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional ATM protein. Read-through agents are a promising therapeutic strategy that enables the ribosome to bypass these PTCs, allowing for the synthesis of a full-length, functional protein. This guide provides a head-to-head comparison of various read-through agents investigated for their efficacy in restoring ATM function.
Overview of Read-Through Agents
Read-through agents can be broadly categorized into aminoglycosides and non-aminoglycoside compounds. While aminoglycosides were among the first to be identified for their read-through activity, their clinical use is limited by toxicity.[1] This has spurred the development of novel non-aminoglycoside compounds and synthetic aminoglycoside derivatives with improved safety profiles.[2][3]
Quantitative Comparison of Read-Through Efficacy
The following tables summarize the experimental data on the efficacy of different read-through agents in restoring ATM protein expression and function.
Table 1: Restoration of Full-Length ATM Protein
| Agent | Class | Cell Line | Mutation | ATM Protein Level (% of Wild-Type) | Citation(s) |
| G418 (Geneticin) | Aminoglycoside | A-T LCLs | Multiple PTCs | ≤5% | [4] |
| Gentamicin | Aminoglycoside | A-T LCLs | Multiple PTCs | Small amounts detected | [4] |
| RTC13 | Non-aminoglycoside | A-T LCLs | TGA A | ≤5% | [4] |
| RTC14 | Non-aminoglycoside | A-T LCLs | TGA A | ≤5% | [4] |
| GJ071 | Non-aminoglycoside | A-T cells | TGA, TAG, TAA | Comparable to PTC124 and RTC13 | [5][6] |
| GJ072 | Non-aminoglycoside | A-T cells | TGA, TAG, TAA | Comparable to PTC124 and RTC13 | [5][6] |
| Ataluren (PTC124) | Non-aminoglycoside | A-T LCLs | TGA A | - | [7] |
Table 2: Restoration of ATM Kinase Activity
| Agent | Class | Assay | Result | Citation(s) |
| G418 (Geneticin) | Aminoglycoside | ATM-Ser1981 autophosphorylation | Significant induction | [4] |
| Gentamicin | Aminoglycoside | ATM-Ser1981 autophosphorylation | Induction observed | [4] |
| RTC13 | Non-aminoglycoside | ATM-Ser1981 autophosphorylation, SMC1-Ser966 phosphorylation | Induction of ATM kinase activity | [4][8] |
| RTC14 | Non-aminoglycoside | ATM-Ser1981 autophosphorylation, SMC1-Ser966 phosphorylation | Induction of ATM kinase activity | [4][8] |
| Ataluren (PTC124) | Non-aminoglycoside | ATM kinase activity | Increase observed, but not significant | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of read-through agents for ATM mutations.
Protein Transcription/Translation (PTT)-ELISA for High-Throughput Screening
This assay is a luciferase-independent method developed for screening large compound libraries to identify novel read-through compounds.[4][9]
-
Plasmid Construction: Regions of the ATM gene containing specific PTC mutations are cloned into a plasmid vector. The constructs are tagged with c-myc and V5 epitopes at the N- and C-terminus, respectively.[8]
-
In Vitro Transcription/Translation: A coupled in vitro transcription/translation system is used to express the protein from the plasmid templates in a 384-well plate format.
-
ELISA Detection: The full-length protein, containing the C-terminal V5 tag, is detected using an anti-V5 antibody conjugated to horseradish peroxidase (HRP). The signal is quantified by measuring the chemiluminescence. Read-through activity is indicated by a signal significantly above the background of the mutant control.[4][8]
ATM-ELISA for Quantifying Intranuclear ATM Protein
This assay is used to directly measure the levels of restored ATM protein in treated cells.[4]
-
Cell Lysis: Nuclear extracts are prepared from lymphoblastoid cell lines (LCLs) or fibroblasts treated with the read-through compounds.
-
ELISA: The ELISA is performed using a capture antibody that recognizes ATM and a detection antibody that is also specific for ATM. The amount of ATM protein is quantified by comparison to a standard curve generated with recombinant ATM protein.
Flow Cytometry-Based ATM Kinase Activity Assay
This method assesses the functional restoration of ATM kinase activity by measuring the phosphorylation of downstream targets.[4]
-
Cell Treatment and Irradiation: A-T cells are treated with read-through compounds for a specified period (e.g., 4 days). To induce ATM activation, cells are subjected to ionizing radiation (IR).[8]
-
Immunostaining: Cells are fixed, permeabilized, and stained with a primary antibody specific for the phosphorylated form of an ATM target, such as ATM-Ser1981 or SMC1-Ser966. A fluorescently labeled secondary antibody is then used for detection.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured by flow cytometry. An increase in the fluorescent signal in treated cells compared to untreated controls indicates restored ATM kinase activity.[8]
Colony Survival Assay (CSA) for Cellular Radiosensitivity
This functional assay determines the ability of read-through agents to correct the characteristic radiosensitivity of A-T cells.[4]
-
Cell Plating and Treatment: A-T cells are seeded at a low density and treated with the read-through compounds.
-
Irradiation: The cells are exposed to varying doses of ionizing radiation.
-
Colony Formation: The cells are allowed to grow for a period to form colonies.
-
Quantification: The colonies are stained and counted. An increase in the survival fraction of treated cells compared to untreated cells indicates a correction of the radiosensitive phenotype.
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway
The ATM protein is a master regulator of the DNA damage response, particularly in response to double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, and apoptosis.
Caption: The ATM signaling pathway is activated by DNA double-strand breaks.
Experimental Workflow for Read-Through Agent Evaluation
The following diagram illustrates a typical workflow for identifying and validating read-through agents for ATM mutations.
Caption: A typical workflow for the evaluation of read-through agents.
Conclusion
The development of read-through agents represents a promising therapeutic avenue for genetic diseases caused by nonsense mutations, including Ataxia-telangiectasia. While aminoglycosides have demonstrated proof-of-concept, their toxicity necessitates the exploration of safer and more effective alternatives.[10] Non-aminoglycoside compounds like RTC13, RTC14, GJ071, and GJ072 have shown comparable efficacy in preclinical models.[4][5][6] The continued use of robust high-throughput screening methods and comprehensive functional assays will be crucial in identifying and optimizing the next generation of read-through therapies for A-T and other genetic disorders.
References
- 1. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics Based on Stop Codon Readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new series of small molecular weight compounds induce read through of all three types of nonsense mutations in the ATM gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. Aminoglycoside-induced translational read-through in disease: overcoming nonsense mutations by pharmacogenetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of GJ103 Sodium Salt: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for GJ103 sodium salt, a substance used in research and development. The following protocols are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these steps to mitigate risks and ensure responsible chemical waste management.
Given that "this compound" is a designation for a proprietary compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of chemical sodium salts in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the manufacturer's SDS before handling or disposing of this substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols. An emergency eyewash and shower station should be readily accessible.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements. If you do not have an SDS, contact the manufacturer or your institution's EHS department.
-
Characterize the Waste: Determine if the this compound waste is contaminated with other hazardous materials. Mixed waste streams may require special disposal procedures.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerize the Waste:
-
Use a dedicated, properly labeled, and chemically compatible waste container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant," "Toxic").
-
-
Aqueous Solutions:
-
For solutions of this compound, consult the SDS and local regulations for concentration limits that may allow for drain disposal. Do not dispose of any concentration down the drain without explicit approval from your EHS department.
-
If drain disposal is not permitted, collect the aqueous waste in a designated hazardous waste container.
-
-
Solid Waste:
-
Carefully sweep up solid this compound, avoiding dust generation.
-
Place the solid waste into a designated hazardous waste container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated.
-
Dispose of these materials in the designated solid hazardous waste container for this compound.
-
-
Arrange for Pickup: Once the waste container is full or is no longer being used, arrange for its collection by your institution's hazardous waste management team.
Quantitative Data Summary
The following table provides a generalized summary of typical physical and chemical properties for a chemical sodium salt. This data is for illustrative purposes only and may not reflect the actual properties of this compound. Refer to the specific SDS for accurate information.
| Property | Typical Value Range for a Chemical Sodium Salt |
| Physical State | Solid (crystalline or powder) |
| Appearance | White to off-white |
| Odor | Odorless |
| Solubility in Water | Varies (from slightly to highly soluble) |
| pH of Aqueous Solution | Typically near neutral (6-8) |
| Melting Point | Varies widely |
| Boiling Point | Not applicable (decomposes) |
| Stability | Generally stable under normal conditions |
| Incompatibilities | Strong oxidizing agents, strong acids |
Experimental Protocols
As "this compound" is a proprietary substance, no specific experimental protocols for its disposal are publicly available. The step-by-step disposal procedure provided above represents the standard best practice for the disposal of a research-grade chemical sodium salt.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling GJ103 sodium salt
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
This document provides crucial safety and logistical information for handling GJ103 sodium salt, a novel research compound. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on established best practices for handling new or uncharacterized chemical substances. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous and adhere to the following protocols to ensure a safe laboratory environment.
Risk Assessment and Initial Handling
A thorough risk assessment is mandatory before beginning any work with this compound. This involves evaluating potential exposure routes—inhalation, skin contact, and ingestion—and assuming a high level of toxicity. All procedures involving this compound should be performed in a designated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, emphasizing the creation of a complete barrier between the researcher and the compound.[1][2]
| Protection Type | Required Equipment | Purpose and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses or goggles when a splash hazard is present.[3][4] | Protects against splashes, fumes, and airborne particles. Safety glasses are the minimum requirement.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] | Protects hands from direct contact. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[4] For extended handling, consider double-gloving. |
| Body Protection | A flame-resistant laboratory coat with long, gathered sleeves.[5][6] | Provides a barrier against chemical splashes and spills.[5] Coats should be kept fully fastened. |
| Respiratory Protection | A fit-tested N95 respirator is the minimum for handling the solid form. For volatile solutions or potential aerosol generation, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is required.[1] | Protects against the inhalation of airborne particles, a primary exposure route for potent compounds.[1] |
| Foot Protection | Closed-toe, slip-resistant shoes.[5] | Protects feet from spills and falling objects. |
Experimental Workflow for Handling this compound
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow outlines the safe handling of this compound from preparation to cleanup.
Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Never pour unknown chemicals down the drain.[1]
| Waste Type | Disposal Protocol |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions Containing this compound | Collect in a designated, sealed container for organic liquid waste.[7][8] If the solvent is halogenated, use a separate "Halogenated Organic Waste" container.[7][8] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as solid hazardous waste. |
The following decision-making diagram outlines the logical steps for the proper disposal of waste generated from experiments involving this compound.
Decision diagram for this compound waste disposal.
By implementing these safety protocols, researchers can mitigate the risks associated with handling novel compounds like this compound, fostering a secure and productive research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. twu.edu [twu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
